Glafenine, (R)-
Description
BenchChem offers high-quality Glafenine, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glafenine, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1301253-65-5 |
|---|---|
Molecular Formula |
C19H17ClN2O4 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/t13-/m1/s1 |
InChI Key |
GWOFUCIGLDBNKM-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC[C@@H](CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Glafenine: A Proteostasis Modulator for CFTR Correction via the Arachidonic Acid Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cystic Fibrosis (CF) is a life-limiting genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, leading to a loss of chloride ion transport at the epithelial cell surface. While significant progress has been made with the development of CFTR modulators, there remains a need for therapies with alternative mechanisms of action. (R)-Glafenine, a formerly marketed analgesic, has been identified as a CFTR corrector that rescues the trafficking of F508del-CFTR to the cell membrane. This document provides a comprehensive technical overview of the mechanism of action of (R)-glafenine, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Inhibition of COX-2 in the Arachidonic Acid Pathway
(R)-Glafenine functions as a CFTR corrector through a novel mechanism that does not involve direct binding to the CFTR protein. Instead, it acts as a proteostasis modulator by targeting the arachidonic acid pathway. Specifically, (R)-glafenine inhibits the cyclooxygenase-2 (COX-2) enzyme.
The key steps in this mechanism are:
-
Inhibition of COX-2: (R)-Glafenine inhibits the activity of COX-2, a key enzyme in the conversion of arachidonic acid to prostaglandin H2 (PGH2).
-
Reduction of Prostaglandin E2 (PGE2): The inhibition of COX-2 leads to a decrease in the production of downstream prostaglandins, most notably PGE2.
-
Alleviation of ER Stress and Improved Proteostasis: The reduction in PGE2 signaling is thought to alleviate cellular stress and modulate the protein quality control machinery within the endoplasmic reticulum. This improved proteostasis environment facilitates the correct folding and processing of the F508del-CFTR protein.
-
Rescue of F508del-CFTR Trafficking: As a result, a greater proportion of F508del-CFTR protein can escape degradation and traffic to the cell surface, where it can function as a chloride channel.
This indirect mechanism of action distinguishes (R)-glafenine from pharmacological chaperones like lumacaftor and tezacaftor, which bind directly to the F508del-CFTR protein to aid in its folding.
Signaling Pathway Diagram
Caption: Signaling pathway of (R)-glafenine in CFTR correction.
Quantitative Data on (R)-Glafenine-Mediated CFTR Correction
The efficacy of (R)-glafenine in correcting the F508del-CFTR defect has been quantified in various cellular models. The following tables summarize key findings from the literature.
Table 1: F508del-CFTR Protein Correction
| Parameter | Cell Line | (R)-Glafenine Concentration | Result | Reference |
| Surface Expression | BHK | 10 µM | ~40% of wild-type CFTR | [1] |
| Mature CFTR (Band C) | BHK | 10 µM | 3-fold increase compared to vehicle | [2] |
| Immature CFTR (Band B) | BHK | 10 µM | 8-fold increase compared to vehicle | [2] |
Table 2: Functional Correction of F508del-CFTR
| Assay | Cell Line | (R)-Glafenine Concentration | Measurement | Result | Reference |
| Short-Circuit Current (Isc) | Polarized CFBE41o- | 10 µM | Forskolin + Genistein stimulated Isc | Increased Isc response | [1] |
| FLIPR Membrane Potential | BHK | 10 µM | Membrane depolarization | Increased depolarization |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of (R)-glafenine.
Western Blotting for CFTR Maturation
This protocol is used to assess the glycosylation state of CFTR, distinguishing between the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus.[3][4][5]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (6% or 4-15% gradient)
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-CFTR antibody (e.g., clone 596)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with (R)-glafenine (e.g., 10 µM for 24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Experimental Workflow: Western Blotting
Caption: Workflow for Western blotting to assess CFTR maturation.
Ussing Chamber Short-Circuit Current (Isc) Measurements
This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.[1][2]
Materials:
-
Polarized epithelial cells (e.g., CFBE41o-) grown on permeable supports
-
Ussing chamber system
-
Ringer's solution
-
CFTR agonists (e.g., forskolin, genistein)
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Cell Culture: Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed.
-
Treatment: Treat the cells with (R)-glafenine (e.g., 10 µM for 24 hours).
-
Mounting: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral chambers.
-
Equilibration: Equilibrate the chambers with Ringer's solution and maintain at 37°C.
-
Baseline Measurement: Record the baseline short-circuit current.
-
CFTR Activation: Add CFTR agonists to the apical chamber and record the increase in Isc.
-
CFTR Inhibition: Add a CFTR inhibitor to confirm that the observed current is CFTR-dependent.
-
Data Analysis: Calculate the change in Isc in response to agonists and inhibitors.
Experimental Workflow: Ussing Chamber
Caption: Workflow for Ussing chamber short-circuit current measurements.
FLIPR Membrane Potential Assay
This high-throughput fluorescence-based assay measures changes in cell membrane potential, which can be used as an indicator of ion channel activity.[6][7]
Materials:
-
Cells expressing F508del-CFTR
-
96- or 384-well plates
-
FLIPR Membrane Potential Assay Kit
-
FLIPR instrument
-
CFTR agonists (e.g., forskolin, genistein)
Procedure:
-
Cell Plating: Plate cells in microplates and incubate overnight.
-
Treatment: Treat cells with (R)-glafenine for the desired time.
-
Dye Loading: Remove the culture medium and add the membrane potential dye solution to each well. Incubate for 30-60 minutes at 37°C.
-
Baseline Reading: Place the plate in the FLIPR instrument and record the baseline fluorescence.
-
Agonist Addition: Add CFTR agonists to the wells and immediately begin recording the change in fluorescence.
-
Data Analysis: Analyze the fluorescence signal to determine the extent of membrane depolarization.
Experimental Workflow: FLIPR Assay
References
- 1. Ussing chamber studies of recombinant CFTR to determine CFFT‐004 concentration–response relationships [bio-protocol.org]
- 2. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 4. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 5. cff.org [cff.org]
- 6. A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines [jove.com]
- 7. moleculardevices.com [moleculardevices.com]
Pharmacological Differences Between (R)- and (S)-Glafenine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 24, 2025
Abstract
Introduction to Glafenine
Glafenine was historically used as an analgesic for various types of pain.[1] Its chemical structure, 2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate, features a chiral center, giving rise to the (R)- and (S)-enantiomers. As a member of the NSAID family, glafenine exerts its effects through the inhibition of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][5]
In addition to its anti-inflammatory properties, recent research has highlighted glafenine's potential as a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[6] This activity is believed to be mediated through the inhibition of the arachidonic acid pathway via COX-2.[6]
Despite its known chirality, there is a significant gap in the scientific literature regarding the specific pharmacological profiles of the individual (R)- and (S)-enantiomers of glafenine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit substantial differences in their pharmacodynamic and pharmacokinetic properties.[7]
Presumed Pharmacological Differences Between (R)- and (S)-Glafenine
Based on the principles of stereopharmacology, it is highly probable that the (R)- and (S)-enantiomers of glafenine exhibit distinct pharmacological profiles. These differences would stem from the three-dimensional arrangement of the molecules and their differential interactions with chiral biological targets, such as the active sites of enzymes and receptors.
2.1. Differential Cyclooxygenase (COX) Inhibition
It is anticipated that one enantiomer of glafenine will show greater potency and/or selectivity for COX-1 and COX-2. This is a common phenomenon among chiral NSAIDs. For instance, (S)-ibuprofen is significantly more potent as a COX inhibitor than (R)-ibuprofen. A similar stereoselective inhibition of COX enzymes is expected for the glafenine enantiomers.
2.2. Stereoselective Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of the glafenine enantiomers are likely to differ. This can be due to stereoselective binding to plasma proteins and differential metabolism by hepatic enzymes, which are themselves chiral. Such differences could lead to varying plasma concentrations and durations of action for each enantiomer.
2.3. Differential Adverse Effect Profile
The adverse effects that led to the withdrawal of racemic glafenine, such as anaphylactic reactions and nephrotoxicity, may be predominantly associated with one of the enantiomers.[3] A comprehensive toxicological evaluation of the individual enantiomers would be necessary to determine if one is significantly safer than the other.
Quantitative Data (Hypothetical)
As no specific experimental data for the individual enantiomers of glafenine is publicly available, the following tables are presented as a template to be populated once such research is conducted.
Table 1: Hypothetical In Vitro Cyclooxygenase Inhibition Data for Glafenine Enantiomers
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| (R)-Glafenine | Data not available | Data not available | Data not available |
| (S)-Glafenine | Data not available | Data not available | Data not available |
| Racemic Glafenine | Data not available | Data not available | Data not available |
Table 2: Hypothetical Pharmacokinetic Parameters of Glafenine Enantiomers in a Rodent Model
| Parameter | (R)-Glafenine | (S)-Glafenine |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available |
| Clearance (CL/F) (L/h/kg) | Data not available | Data not available |
| Volume of Distribution (Vd/F) (L/kg) | Data not available | Data not available |
Experimental Protocols
To elucidate the pharmacological differences between (R)- and (S)-glafenine, the following experimental protocols would be essential.
4.1. Chiral Separation of Glafenine Enantiomers
A validated chiral High-Performance Liquid Chromatography (HPLC) method would be required to separate and quantify the (R)- and (S)-enantiomers.
-
Instrumentation: HPLC system with a chiral stationary phase (CSP) column (e.g., polysaccharide-based column such as Chiralpak® or Lux®).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), with a small percentage of an acidic or basic additive to improve peak shape. The optimal mobile phase composition would need to be determined through method development.
-
Detection: UV detector set at the wavelength of maximum absorbance for glafenine.
-
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
4.2. In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay would determine the inhibitory potency (IC50) of each enantiomer against COX-1 and COX-2.
-
Materials: Purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production).
-
Procedure:
-
Prepare a series of dilutions for each glafenine enantiomer.
-
In a multi-well plate, add the enzyme (COX-1 or COX-2) and the inhibitor (glafenine enantiomer) and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
After a set incubation period, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.
-
Calculate the percent inhibition for each concentration of the enantiomer and determine the IC50 value by fitting the data to a dose-response curve.
-
4.3. In Vivo Pharmacokinetic Study in a Rodent Model
This study would determine the key pharmacokinetic parameters of each enantiomer.
-
Animals: Male and female Sprague-Dawley rats.
-
Procedure:
-
Administer a single oral or intravenous dose of either (R)-glafenine or (S)-glafenine to the rats.
-
Collect blood samples at predetermined time points.
-
Process the blood samples to obtain plasma.
-
Extract the glafenine enantiomers from the plasma samples.
-
Quantify the concentration of each enantiomer in the plasma samples using the validated chiral HPLC method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) using appropriate software.
-
4.4. CFTR Corrector Activity Assay
This assay would assess the ability of each enantiomer to rescue the function of mutant CFTR.
-
Cell Line: Human bronchial epithelial cells expressing the F508del-CFTR mutation (e.g., CFBE41o- cells).
-
Procedure:
-
Treat the cells with varying concentrations of each glafenine enantiomer for 24-48 hours.
-
Measure CFTR function using an Ussing chamber to record the short-circuit current in response to CFTR activators (e.g., forskolin and genistein) and inhibitors (e.g., CFTRinh-172).
-
An increase in the forskolin/genistein-stimulated and CFTRinh-172-inhibited current would indicate CFTR correction.
-
Visualizations
Diagram 1: General Experimental Workflow for Chiral Drug Analysis
References
- 1. Determination of glafenine in dosage forms and serum by thin layer densitometry and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfera.unife.it [sfera.unife.it]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Enantioselective Effects of Glafenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glafenine, a non-steroidal anti-inflammatory drug (NSAID) of the anthranilic acid class, has demonstrated efficacy as an analgesic and more recently has been identified as a corrector of the F508del-CFTR mutation in cystic fibrosis.[1][2] As a chiral molecule, glafenine exists as two enantiomers, the differential pharmacological and toxicological profiles of which remain largely unexplored in publicly available literature. This technical guide provides a framework for investigating the enantioselective effects of glafenine, drawing upon established methodologies for the chiral analysis of related compounds. The following sections detail proposed experimental protocols, data presentation structures, and visualizations of key pathways to facilitate further research into the stereospecific actions of glafenine's enantiomers. While specific quantitative data for glafenine enantiomers is not currently available, this guide serves as a comprehensive roadmap for researchers aiming to elucidate these critical aspects of its pharmacology.
Introduction to Chirality and its Importance in Drug Development
Many pharmaceuticals are chiral molecules, existing as a pair of non-superimposable mirror images called enantiomers. These enantiomers, designated as (R)- and (S)-isomers, can exhibit profound differences in their pharmacological and toxicological properties due to the stereospecific nature of their interactions with biological macromolecules such as enzymes and receptors. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[3] Therefore, the investigation of the enantioselective properties of a chiral drug is a critical aspect of modern drug development, with regulatory agencies increasingly requiring the characterization of individual enantiomers.
Glafenine possesses a chiral center, yet research to date has predominantly focused on the racemic mixture. This guide outlines the necessary steps to dissect the individual contributions of the (R)- and (S)-glafenine enantiomers to its overall pharmacological profile.
Proposed Experimental Protocols
Chiral Separation of Glafenine Enantiomers
The essential first step in studying enantioselective effects is the separation of the racemic mixture into its constituent enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[4]
Objective: To develop and validate an HPLC method for the analytical and semi-preparative separation of (R)- and (S)-glafenine.
Proposed Methodology:
-
Column Screening: A variety of commercially available chiral stationary phases should be screened. Polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralcel OD) are often a good starting point for the separation of NSAIDs.[4]
-
Mobile Phase Optimization: A systematic evaluation of different mobile phase compositions should be performed. This typically involves varying the ratio of an organic modifier (e.g., isopropanol, ethanol) in a non-polar solvent (e.g., hexane) for normal-phase chromatography, or an organic solvent (e.g., acetonitrile, methanol) with an aqueous buffer for reversed-phase chromatography. The addition of small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine) can significantly improve peak shape and resolution.
-
Method Validation: The optimized method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Semi-Preparative Scale-Up: For the isolation of sufficient quantities of each enantiomer for further biological testing, the analytical method will be scaled up to a semi-preparative or preparative HPLC system. The purity of the collected fractions should be assessed using the validated analytical method.
In Vitro Enantioselective Cyclooxygenase (COX) Inhibition Assays
Glafenine is known to be a non-selective inhibitor of both COX-1 and COX-2 enzymes.[5] It is crucial to determine if this activity is enantioselective.
Objective: To quantify and compare the inhibitory potency of (R)- and (S)-glafenine on COX-1 and COX-2 enzymes.
Proposed Methodology:
-
Enzyme Source: Commercially available, purified recombinant human COX-1 and COX-2 enzymes will be used.
-
Assay Principle: A common method is to measure the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then further converted to a more stable product like prostaglandin E2 (PGE2). The amount of PGE2 produced can be quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Experimental Procedure:
-
The COX enzymes will be pre-incubated with a range of concentrations of (R)-glafenine, (S)-glafenine, or racemic glafenine.
-
The enzymatic reaction will be initiated by the addition of arachidonic acid.
-
The reaction will be stopped after a defined incubation period.
-
The concentration of PGE2 in each sample will be determined by ELISA.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each enantiomer against each COX isoform will be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Enantioselective CFTR Correction Assays
Racemic glafenine has been shown to correct the trafficking defect of the F508del-CFTR mutant protein.[2][6] Determining the stereospecificity of this effect is of significant interest.
Objective: To evaluate the efficacy of (R)- and (S)-glafenine in rescuing the function of F508del-CFTR.
Proposed Methodology:
-
Cell Line: A human bronchial epithelial cell line expressing the F508del-CFTR mutation (e.g., CFBE41o-) will be used.
-
Ussing Chamber Assay: This technique measures ion transport across an epithelial monolayer.
-
Cells will be cultured on permeable supports to form a polarized monolayer.
-
The monolayers will be treated with (R)-glafenine, (S)-glafenine, or racemic glafenine for a specified period (e.g., 24 hours).
-
The monolayers will then be mounted in an Ussing chamber, and the short-circuit current (Isc), a measure of net ion transport, will be recorded.
-
The CFTR channel will be stimulated with a cocktail of forskolin and genistein, and the change in Isc will be measured. The CFTR-specific current will be confirmed by the addition of a CFTR inhibitor (e.g., CFTRinh-172).
-
-
Data Analysis: The increase in CFTR-mediated Isc following treatment with each enantiomer will be compared to that of the vehicle control and the racemic mixture.
Enantioselective Pharmacokinetic Studies in an Animal Model
The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can differ significantly.[7] A pharmacokinetic study in a suitable animal model is necessary to understand the in vivo disposition of glafenine's enantiomers.
Objective: To characterize and compare the pharmacokinetic profiles of (R)- and (S)-glafenine following oral administration to rats.
Proposed Methodology:
-
Animal Model: Male Sprague-Dawley rats will be used.
-
Dosing: Separate groups of rats will receive an oral dose of (R)-glafenine, (S)-glafenine, or racemic glafenine.
-
Blood Sampling: Blood samples will be collected at predetermined time points post-dosing.
-
Sample Analysis: Plasma will be separated, and the concentrations of (R)- and (S)-glafenine will be determined using the validated chiral HPLC method.
-
Pharmacokinetic Analysis: The plasma concentration-time data will be analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for each enantiomer. The potential for in vivo chiral inversion (conversion of one enantiomer to the other) will also be assessed by measuring the concentration of the other enantiomer in the plasma of animals dosed with a single enantiomer.
Enantioselective Toxicity Studies
Given that glafenine's use has been limited due to adverse effects such as anaphylaxis and acute kidney failure, it is critical to investigate if these toxicities are associated with a specific enantiomer.[8]
Objective: To compare the in vitro cytotoxicity of (R)- and (S)-glafenine.
Proposed Methodology:
-
Cell Lines: Relevant cell lines, such as a human renal proximal tubule epithelial cell line (e.g., HK-2) and a human hepatocyte cell line (e.g., HepG2), will be used.
-
Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric assay will be used to assess cell viability.
-
Experimental Procedure:
-
Cells will be treated with a range of concentrations of (R)-glafenine, (S)-glafenine, or racemic glafenine for 24 and 48 hours.
-
Cell viability will be measured according to the assay manufacturer's protocol.
-
-
Data Analysis: The concentration of each compound that causes a 50% reduction in cell viability (IC50) will be calculated and compared.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clearly structured tables to facilitate comparison between the enantiomers and the racemic mixture.
Table 1: Proposed In Vitro COX Inhibition Data for Glafenine Enantiomers
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| (R)-Glafenine | |||
| (S)-Glafenine | |||
| Racemic Glafenine |
Table 2: Proposed In Vitro F508del-CFTR Correction Data for Glafenine Enantiomers
| Compound (at 10 µM) | Change in Forskolin/Genistein-Stimulated Isc (µA/cm²) | % of Positive Control (e.g., VX-809) |
| Vehicle Control | ||
| (R)-Glafenine | ||
| (S)-Glafenine | ||
| Racemic Glafenine |
Table 3: Proposed Pharmacokinetic Parameters of Glafenine Enantiomers in Rats Following Oral Administration
| Parameter | (R)-Glafenine | (S)-Glafenine |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ng*h/mL) | ||
| Half-life (h) | ||
| Chiral Inversion (% converted) |
Table 4: Proposed In Vitro Cytotoxicity Data for Glafenine Enantiomers
| Compound | HK-2 Cells IC50 (µM) - 24h | HK-2 Cells IC50 (µM) - 48h | HepG2 Cells IC50 (µM) - 24h | HepG2 Cells IC50 (µM) - 48h |
| (R)-Glafenine | ||||
| (S)-Glafenine | ||||
| Racemic Glafenine |
Visualization of Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Hypothetical enantioselective inhibition of the arachidonic acid pathway by glafenine enantiomers.
Caption: Experimental workflow for assessing the enantioselective correction of F508del-CFTR.
Caption: Workflow for the enantioselective pharmacokinetic study of glafenine.
Conclusion
The comprehensive investigation of the enantioselective effects of glafenine is a scientifically imperative endeavor. While direct data on the differential activities of its enantiomers are currently lacking, the methodologies and frameworks presented in this guide provide a clear path forward for researchers. By systematically applying these established protocols for chiral separation, in vitro activity assessment, pharmacokinetic profiling, and toxicity evaluation, the scientific community can elucidate the stereospecific contributions of (R)- and (S)-glafenine to its therapeutic and adverse effects. This knowledge will be invaluable for optimizing its clinical use, potentially leading to the development of a safer and more effective single-enantiomer formulation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The NSAID glafenine rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MeSH RDF Explorer [id.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. Chiral discrimination and enantioselective analysis of drugs: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Glafenine: A Technical Deep Dive into Modulated Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Glafenine, a non-steroidal anti-inflammatory drug (NSAID) of the anthranilic acid class, has garnered renewed interest beyond its analgesic properties for its potential as a modulator of cellular protein homeostasis, or proteostasis.[1] This technical guide provides an in-depth exploration of the cellular pathways known to be modulated by (R)-Glafenine, with a focus on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual pathway representations. While historically used for pain relief, its recently discovered activities, particularly in the context of cystic fibrosis, have opened new avenues for therapeutic development. This document aims to be a comprehensive resource for researchers investigating the multifaceted effects of this compound.
Core Modulated Cellular Pathways
(R)-Glafenine's primary mechanism of action revolves around the inhibition of the arachidonic acid pathway. However, its effects ripple out to influence other critical cellular processes, including cell cycle progression and apoptosis.
The Arachidonic Acid Pathway: The Central Hub of (R)-Glafenine's Action
The most well-documented cellular pathway modulated by (R)-Glafenine is the arachidonic acid cascade, a critical signaling pathway involved in inflammation. (R)-Glafenine acts as an inhibitor of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2.[2]
Mechanism of Action:
(R)-Glafenine's inhibition of COX-2 prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins, including prostaglandin E2 (PGE2).[2] The reduction in PGE2 levels alleviates the downstream signaling through the prostaglandin E2 receptor 4 (EP4), which has been identified as a key event in the correction of misfolded proteins like the cystic fibrosis transmembrane conductance regulator (CFTR).[3][4]
Figure 1: (R)-Glafenine's inhibition of the Arachidonic Acid Pathway.
Quantitative Data on Arachidonic Acid Pathway Modulation:
| Parameter | Cell Line | (R)-Glafenine Concentration | Observed Effect | Reference |
| COX-2 Inhibition | Recombinant Human | Not Specified | Potent Inhibition | [2] |
| F508del-CFTR Correction | BHK cells | 10 µM | 27.5% (± 1.1%) of wild-type surface CFTR expression | [2] |
| F508del-CFTR Correction | HBE cells | 10 µM | ~4-fold increase with a derivative (compound 49) over glafenine | [2] |
| F508del-CFTR Function | HBE cells | 10 µM | 19.5% (± 2.2%) of VX-809 response | [2] |
Experimental Protocols:
In Vitro COX Inhibition Assay:
A common method to assess COX-1 and COX-2 inhibition is a colorimetric or fluorometric assay.[5][6]
-
Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Inhibitor Incubation: The enzymes are pre-incubated with varying concentrations of (R)-Glafenine or a vehicle control.
-
Substrate Addition: Arachidonic acid is added to initiate the reaction.
-
Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) at a specific wavelength.[5]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Prostaglandin E2 (PGE2) Measurement Assay:
Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying PGE2 levels in cell culture supernatants or tissue homogenates.[7]
-
Sample Collection: Collect cell culture media or tissue homogenates after treatment with (R)-Glafenine or vehicle.
-
ELISA Plate Preparation: A 96-well plate is coated with a capture antibody specific for PGE2.
-
Competitive Binding: Samples or standards are added to the wells along with a fixed amount of horseradish peroxidase (HRP)-labeled PGE2. They compete for binding to the capture antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate for HRP is added, and the color development is inversely proportional to the amount of PGE2 in the sample.
-
Quantification: The absorbance is read using a microplate reader, and the PGE2 concentration is determined from a standard curve.
CFTR Trafficking and Function: A Key Therapeutic Target
(R)-Glafenine's modulation of the arachidonic acid pathway has a significant impact on the trafficking and function of the CFTR protein, particularly the F508del mutant, which is the most common cause of cystic fibrosis.
Mechanism of Correction:
The reduction in PGE2 levels due to COX-2 inhibition by (R)-Glafenine leads to decreased signaling through the EP4 receptor.[3] This, in turn, promotes the proper folding and trafficking of the F508del-CFTR protein from the endoplasmic reticulum to the cell membrane, restoring its function as a chloride channel.[8]
Figure 2: (R)-Glafenine's role in correcting F508del-CFTR trafficking.
Experimental Protocols:
CFTR Maturation Assay (Western Blot):
This assay assesses the glycosylation state of CFTR, which indicates its trafficking through the Golgi apparatus.[9]
-
Cell Lysis: Cells expressing F508del-CFTR are treated with (R)-Glafenine and then lysed.
-
Protein Quantification: Protein concentration in the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is probed with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to HRP.
-
Detection: The bands corresponding to the immature (Band B, core-glycosylated) and mature (Band C, complex-glycosylated) forms of CFTR are visualized by chemiluminescence. An increase in the Band C to Band B ratio indicates improved trafficking.
Ussing Chamber Assay for CFTR Channel Function:
This electrophysiological technique measures ion transport across an epithelial monolayer.[10][11]
-
Cell Culture: Epithelial cells expressing F508del-CFTR are grown on permeable supports to form a polarized monolayer.
-
Ussing Chamber Mounting: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is measured.
-
CFTR Activation: CFTR is activated by adding forskolin (to increase cAMP) and a potentiator like genistein or VX-770 to the apical side.
-
Inhibition: The CFTR-specific inhibitor CFTRinh-172 is added to confirm that the measured current is mediated by CFTR. An increase in the forskolin-stimulated Isc in (R)-Glafenine-treated cells indicates restored channel function.
Cell Proliferation and Cell Cycle: An Anti-proliferative Effect
(R)-Glafenine has been shown to inhibit the proliferation of various cell types, including human aortic smooth muscle cells (haSMCs) and endothelial cells (ECs).[4] This anti-proliferative effect is associated with an arrest of the cell cycle.
Mechanism of Action:
While the precise molecular mechanism linking COX-2 inhibition to cell cycle arrest by (R)-Glafenine is not fully elucidated, it is known that prostaglandins can influence cell proliferation. By reducing prostaglandin synthesis, (R)-Glafenine may disrupt the signaling pathways that drive cell cycle progression. Studies have shown that (R)-Glafenine can induce a G2/M phase block in the cell cycle.[4]
Figure 3: (R)-Glafenine's effect on the cell cycle.
Quantitative Data on Cell Proliferation and Cell Cycle:
| Parameter | Cell Line | (R)-Glafenine Concentration | Observed Effect | Reference |
| Cell Proliferation | haSMCs & ECs | 10-100 µM (4-20 days) | Dose-dependent inhibition | [4] |
| Clonogenic Activity | haSMCs & ECs | 10-100 µM (4-20 days) | Dose-dependent inhibition | [4] |
| Cell Cycle | haSMCs | 50-100 µM | G2/M phase block | [4] |
Experimental Protocols:
Cell Viability and Proliferation Assay (MTS/MTT Assay):
These colorimetric assays measure cell metabolic activity as an indicator of cell viability and proliferation.[12][13]
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of (R)-Glafenine for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: MTS or MTT reagent is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.
-
Incubation: The plate is incubated to allow for color development.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader. A decrease in absorbance indicates reduced cell viability/proliferation.
Cell Cycle Analysis (Flow Cytometry):
This technique analyzes the DNA content of individual cells to determine their phase in the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with (R)-Glafenine, harvested, and washed.
-
Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the membranes.
-
Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI. RNase is often included to prevent staining of double-stranded RNA.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is plotted as a histogram of DNA content. Cells in G1 phase have 2N DNA content, cells in G2/M phase have 4N DNA content, and cells in S phase have an intermediate DNA content. The percentage of cells in each phase is quantified.
Apoptosis: Induction of Programmed Cell Death
(R)-Glafenine has been demonstrated to induce apoptosis, or programmed cell death, in certain cell types. This effect has been notably observed in the intestinal epithelial cells of zebrafish.[1]
Mechanism of Action:
In zebrafish, (R)-Glafenine-induced apoptosis is associated with endoplasmic reticulum (ER) and mitochondrial stress, leading to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][4] This suggests that (R)-Glafenine can trigger the intrinsic pathway of apoptosis. While the direct involvement of Bcl-2 family proteins has not been explicitly detailed in the context of (R)-Glafenine, their role as regulators of mitochondrial-mediated apoptosis is well-established.
Figure 4: Proposed apoptotic pathway induced by (R)-Glafenine.
Quantitative Data on Apoptosis:
| Parameter | Model | (R)-Glafenine Concentration | Observed Effect | Reference |
| Intestinal Injury | Zebrafish larvae | 25 µM (12 hours) | Dose-dependent injury with apoptotic cell accumulation | [4] |
| Intestinal Damage | Zebrafish larvae | Not Specified | ~45% decrease with DALDA co-treatment | [1] |
| Mortality | Zebrafish larvae | Not Specified | ~2-fold improvement with DALDA co-treatment | [1] |
Experimental Protocols:
Caspase-3 Activation Assay (Western Blot or Activity Assay):
-
Western Blot:
-
Cell lysates from (R)-Glafenine-treated cells are subjected to SDS-PAGE and western blotting.
-
The membrane is probed with an antibody that specifically recognizes the cleaved (active) form of caspase-3.
-
-
Activity Assay:
-
A colorimetric or fluorometric assay is used that contains a specific peptide substrate for caspase-3 conjugated to a chromophore or fluorophore.
-
Cleavage of the substrate by active caspase-3 in the cell lysate releases the reporter molecule, which can be quantified.
-
Apoptosis Detection by Acridine Orange (AO) Staining:
Acridine orange is a fluorescent dye that intercalates with DNA and can be used to visualize apoptotic cells.[4]
-
Cell/Tissue Staining: Live cells or whole organisms (like zebrafish larvae) are incubated with a solution of acridine orange.
-
Fluorescence Microscopy: The stained samples are observed under a fluorescence microscope. Apoptotic cells exhibit condensed or fragmented nuclei that stain brightly.
NF-κB Signaling Pathway: An Indirect Connection
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. While direct modulation of the NF-κB pathway by (R)-Glafenine has not been definitively established, some indirect evidence suggests a potential link.
A study investigating a group of proteostatic correctors, which included glafenine, identified the MLK3 pathway as being relevant to their corrective effects on F508del-CFTR.[9][14] MLK3 is a known upstream activator of NF-κB. Furthermore, another component of this identified pathway, NF-κB2, also points towards a potential involvement of this signaling cascade.[9][14] In a zebrafish model of intestinal injury where glafenine was used as an inducer, NF-κB activation was observed in response to bacterial colonization, although a direct effect of glafenine on NF-κB was not demonstrated.[15][16]
Given the current lack of direct evidence, the modulation of the NF-κB pathway by (R)-Glafenine remains an area for further investigation.
Conclusion
(R)-Glafenine emerges as a multi-target compound with a well-defined primary mechanism of action centered on the inhibition of the arachidonic acid pathway via COX-2. This activity has significant downstream consequences, most notably the correction of CFTR misfolding, offering a promising therapeutic avenue for cystic fibrosis. Furthermore, its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis suggests potential applications in oncology and other diseases characterized by aberrant cell growth.
The potential connection to the NF-κB pathway, although currently indirect, warrants further exploration to fully delineate the anti-inflammatory and cellular effects of (R)-Glafenine. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and interpret future studies aimed at unlocking the full therapeutic potential of this intriguing molecule. As our understanding of the complex interplay of these cellular pathways deepens, so too will our ability to harness the diverse pharmacological properties of (R)-Glafenine for the development of novel and effective therapies.
References
- 1. Glafenine-induced intestinal injury in zebrafish is ameliorated by μ-opioid signaling via enhancement of Atf6-dependent cellular stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NSAID glafenine rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epithelial delamination is protective during pharmaceutical-induced enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 6. COX Inhibition Assay | Nawah Scientific [nawah-scientific.com]
- 7. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correction of the Delta phe508 cystic fibrosis transmembrane conductance regulator trafficking defect by the bioavailable compound glafenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unravelling druggable signalling networks that control F508del-CFTR proteostasis | eLife [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Avidin on Viability and Proliferation of Colorectal Cancer Cells HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unravelling druggable signalling networks that control F508del-CFTR proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. core.ac.uk [core.ac.uk]
- 16. researchgate.net [researchgate.net]
Unveiling Novel Molecular Targets for (R)-Glafenine: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers and drug development professionals on the discovery of novel molecular targets for the non-steroidal anti-inflammatory drug (R)-glafenine. This document outlines current knowledge of (R)-glafenine's mechanisms, presents detailed experimental protocols for target identification, and introduces computational approaches to accelerate discovery.
Introduction to (R)-Glafenine and the Imperative for Novel Target Discovery
(R)-Glafenine is an anthranilic acid derivative classified as a non-steroidal anti-inflammatory drug (NSAID).[1][2] Historically used as a non-narcotic analgesic, its clinical application has been limited in some regions due to adverse effects.[3] Beyond its established role as an inhibitor of cyclooxygenase (COX) enzymes, recent research has illuminated its function as a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein and as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2).[1][4][5]
The diverse biological activities of (R)-glafenine suggest the existence of additional, undiscovered molecular targets. The identification of these novel targets is paramount for several reasons: it can elucidate the full spectrum of its pharmacological and toxicological effects, enable drug repositioning for new therapeutic indications, and inform the design of second-generation compounds with improved efficacy and safety profiles. This guide provides a roadmap for the scientific community to explore the uncharted molecular landscape of (R)-glafenine.
Known Targets and Associated Signaling Pathways of (R)-Glafenine
(R)-Glafenine is known to interact with a few key proteins, modulating their activity and influencing downstream signaling cascades.
Quantitative Data on Known (R)-Glafenine Targets
The following table summarizes the known quantitative data for the interaction of (R)-glafenine with its established molecular targets.
| Target Protein | Target Class | Assay Type | Value | Notes |
| Cyclooxygenase-1 (COX-1) | Enzyme | In vitro inhibition | IC50: Varies by assay | Glafenine is a non-selective COX inhibitor, also targeting COX-1. |
| Cyclooxygenase-2 (COX-2) | Enzyme | In vitro inhibition | Optimal concentration for CFTR correction: 3 µM | Inhibition of COX-2 is linked to the rescue of class 2 CFTR mutants.[4][6] |
| ATP-binding cassette sub-family G member 2 (ABCG2) | Transporter | Inhibition assay | IC50: 3.2 µM | Also known as Breast Cancer Resistance Protein (BCRP).[5] |
The Arachidonic Acid Signaling Pathway
A primary mechanism of action for (R)-glafenine is its inhibition of COX enzymes within the arachidonic acid pathway. By blocking COX-2, glafenine prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins like prostaglandin E2 (PGE2).[4] This inhibitory action is central to its anti-inflammatory effects and its ability to correct certain CFTR mutations.[4]
Experimental Approaches for Novel Target Identification
The discovery of novel protein targets for (R)-glafenine can be systematically approached using a combination of experimental techniques. The following sections provide detailed protocols for key methodologies.
General Experimental Workflow for Novel Target Discovery
A logical workflow is essential for the efficient identification and validation of novel targets. This typically involves an initial discovery phase using unbiased screening methods, followed by a validation phase to confirm direct interactions and biological relevance.
Protocol 1: Affinity Chromatography-Mass Spectrometry
This method involves immobilizing (R)-glafenine on a solid support to "fish" for interacting proteins from a cell lysate.
3.2.1 Materials
-
(R)-Glafenine
-
NHS-activated Sepharose beads (or similar)
-
Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Wash buffer (e.g., lysis buffer with reduced detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or excess free (R)-glafenine)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE reagents
-
Mass spectrometer
3.2.2 Methodology
-
Immobilization of (R)-Glafenine:
-
Dissolve (R)-glafenine in a suitable solvent and mix with NHS-activated Sepharose beads in coupling buffer.
-
Incubate for 4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Wash the beads with coupling buffer to remove unbound ligand.
-
Block any remaining active groups on the beads by incubating with blocking buffer for 2 hours at room temperature.
-
Wash the beads extensively with alternating high and low pH buffers (e.g., acetate buffer pH 4.0 and Tris buffer pH 8.0) to remove non-covalently bound material.
-
As a negative control, prepare beads that have been blocked without the addition of (R)-glafenine.
-
-
Cell Lysate Preparation:
-
Culture cells of interest to a high density and harvest.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Affinity Purification:
-
Incubate the cell lysate with the (R)-glafenine-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads using elution buffer.
-
Neutralize the eluate immediately with neutralization buffer.
-
Concentrate the eluted proteins and separate them by SDS-PAGE.
-
-
Protein Identification:
-
Excise protein bands that are present in the (R)-glafenine eluate but absent or significantly reduced in the control eluate.
-
Perform in-gel tryptic digestion of the excised bands.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
Protocol 2: Chemical Proteomics with Photo-Affinity Labeling
This technique utilizes a modified (R)-glafenine probe containing a photoreactive group and a reporter tag (e.g., biotin) to covalently crosslink to target proteins upon UV irradiation.
3.3.1 Materials
-
Photo-affinity probe of (R)-glafenine (synthesized to include a photoreactive moiety like a diazirine or benzophenone, and a biotin tag)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
UV lamp (e.g., 365 nm)
-
Lysis buffer (as in 3.2.1)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer
3.3.2 Methodology
-
Probe Synthesis:
-
Synthesize a derivative of (R)-glafenine that incorporates a photoreactive group and a biotin tag, ensuring that these modifications do not abolish its biological activity.
-
-
Cell Treatment and Photocrosslinking:
-
Treat cultured cells with the photo-affinity probe for a specified time.
-
As a control, pre-incubate a separate set of cells with an excess of unmodified (R)-glafenine before adding the probe to competitively inhibit binding to specific targets.
-
Wash the cells to remove the unbound probe.
-
Irradiate the cells with UV light to induce covalent crosslinking of the probe to its binding partners.
-
-
Protein Extraction and Enrichment:
-
Lyse the cells and collect the protein supernatant.
-
Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the captured proteins from the beads.
-
Separate the proteins by SDS-PAGE and identify candidate targets by comparing the protein profiles from the probe-treated and competitor-treated samples.
-
Excise unique bands for in-gel digestion and LC-MS/MS analysis.
-
Protocol 3: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that identifies target proteins based on their increased stability against proteolysis upon ligand binding.[1][2][4][5]
3.4.1 Materials
-
(R)-Glafenine
-
Cell culture and lysis reagents
-
Protease (e.g., pronase, thermolysin)
-
Protease stop solution (e.g., EDTA for metalloproteases)
-
SDS-PAGE reagents
-
Western blot reagents or mass spectrometer
3.4.2 Methodology
-
Lysate Preparation:
-
Prepare a native protein lysate from the cells or tissue of interest.
-
-
Drug Incubation:
-
Divide the lysate into aliquots. Treat one aliquot with (R)-glafenine and another with a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for binding.
-
-
Limited Proteolysis:
-
Add a protease to each aliquot to initiate protein digestion.
-
Incubate for a short, optimized period to achieve limited proteolysis.
-
Stop the digestion by adding a protease inhibitor or by heat denaturation.
-
-
Analysis of Protein Stability:
-
Separate the digested protein samples by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or silver staining.
-
Identify protein bands that are more resistant to proteolysis (i.e., more intact) in the (R)-glafenine-treated sample compared to the control.
-
-
Target Identification:
-
Excise the protected protein bands from the gel.
-
Identify the proteins by in-gel digestion and LC-MS/MS analysis.
-
Computational Approaches for Target Prediction
In silico methods can complement experimental approaches by predicting potential targets based on the chemical structure of (R)-glafenine and its similarity to other compounds with known targets.
4.1 Principle of Computational Target Prediction
Computational target prediction leverages various algorithms and databases to identify potential protein targets for a small molecule.[7][8] These methods can be broadly categorized as:
-
Ligand-based methods: These approaches compare the 2D or 3D structure of (R)-glafenine to libraries of compounds with known biological activities. If (R)-glafenine is structurally similar to a compound that binds to a specific target, it is predicted to bind to that target as well.
-
Structure-based methods (Docking): If the 3D structure of a potential target protein is known, molecular docking simulations can be used to predict the binding affinity and pose of (R)-glafenine within the protein's binding site.
4.2 Available Web Servers and Tools
Several publicly accessible web servers and software tools can be used for computational target prediction, including but not limited to:
-
SwissTargetPrediction: A web server for predicting the most probable protein targets of a small molecule.
-
TargetNet: A web service for predicting potential drug-target interaction profiles.[9]
-
CODD-Pred: A web server for target identification and bioactivity prediction.[10]
Conclusion
The discovery of novel molecular targets for (R)-glafenine holds significant promise for advancing our understanding of its biological functions and for exploring its therapeutic potential beyond its established indications. The integrated approach presented in this guide, combining robust experimental methodologies with insightful computational predictions, provides a powerful framework for researchers to systematically identify and validate new protein interactors of (R)-glafenine. The successful application of these strategies will undoubtedly pave the way for innovative drug discovery and development efforts.
References
- 1. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 6. The NSAID glafenine rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-target interaction prediction: databases, web servers and computational models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. TargetNet: a web service for predicting potential drug–target interaction profiling via multi-target SAR models | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Preliminary Toxicity Screening of (R)-Glafenine: A Technical Guide
Introduction
Glafenine is an anthranilic acid derivative that was previously used as an analgesic.[4] Its use was discontinued due to a high incidence of severe adverse reactions.[1][2] As with many chiral drugs, the different enantiomers of glafenine may exhibit distinct pharmacological and toxicological profiles. This guide outlines a proposed strategy for the preliminary toxicity screening of (R)-Glafenine, focusing on the key toxicities associated with the parent drug.
Known Toxicities of Glafenine
The primary toxicities associated with glafenine are hepatotoxicity and nephrotoxicity. Cases of drug-induced liver injury and acute kidney failure have been reported.[5][6][7][8]
Hepatotoxicity
Glafenine has been associated with drug-induced liver injury (DILI), with some cases being severe.[5][6] The mechanism is not fully elucidated but is thought to be idiosyncratic.
Nephrotoxicity
Acute interstitial nephritis and acute renal failure have been documented with glafenine use.[7][8][9] The mechanism may be related to its effects as a prostaglandin antagonist.[8]
Proposed Preliminary Toxicity Screening Workflow for (R)-Glafenine
A tiered approach is recommended for the preliminary toxicity screening of (R)-Glafenine, starting with in vitro assays and progressing to in vivo studies if warranted.
Experimental Protocols
Detailed experimental protocols should be developed based on established guidelines from regulatory agencies such as the OECD and FDA.
In Vitro Hepatotoxicity Assay
-
Cell Line: Human hepatoma cell line (e.g., HepG2).
-
Methodology:
-
Culture HepG2 cells in appropriate media.
-
Expose cells to a range of concentrations of (R)-Glafenine for 24 and 48 hours.
-
Assess cell viability using a validated method (e.g., MTT assay).
-
Measure markers of cytotoxicity such as lactate dehydrogenase (LDH) release.
-
Determine the concentration that causes 50% inhibition of cell viability (IC50).
-
In Vitro Nephrotoxicity Assay
-
Cell Line: Human proximal tubule epithelial cell line (e.g., HK-2).
-
Methodology:
-
Culture HK-2 cells in appropriate media.
-
Expose cells to a range of concentrations of (R)-Glafenine for 24 and 48 hours.
-
Assess cell viability (e.g., using a neutral red uptake assay).
-
Measure markers of kidney injury (e.g., KIM-1, NGAL) in the cell supernatant.
-
Determine the IC50 value.
-
Data Presentation
All quantitative data should be summarized in clear and concise tables to allow for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity Data
| Assay Type | Cell Line | Endpoint | (R)-Glafenine IC50 (µM) | Positive Control IC50 (µM) |
| Hepatotoxicity | HepG2 | Cell Viability (MTT) | To be determined | Acetaminophen |
| Nephrotoxicity | HK-2 | Cell Viability (Neutral Red) | To be determined | Cisplatin |
Potential Signaling Pathways in Glafenine-Induced Toxicity
The exact mechanisms of glafenine-induced toxicity are not fully understood. However, potential pathways can be hypothesized based on its classification as an NSAID and the observed adverse effects.
Conclusion
The historical data on glafenine strongly suggests that its (R)-enantiomer should be approached with significant caution. A thorough in vitro toxicity screening is a mandatory first step to assess its potential for hepatotoxicity and nephrotoxicity. Should in vitro studies indicate an acceptable safety profile, any subsequent in vivo studies must be carefully designed and ethically reviewed. The primary goal of this preliminary screening is to identify potential liabilities early in development and to ensure the safety of any further research.
References
- 1. Glafenine - Wikipedia [en.wikipedia.org]
- 2. Glafenine | C19H17ClN2O4 | CID 3474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Glafenine: more cons than pros?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Hepatotoxicity of glafenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Hepatotoxicity caused by glafenin. Apropos of 2 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Nephropathies due to analgesics. Acute tubulointerstitial nephropathy due to glafenine poisoning. Apropos of 5 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Acute renal insufficiency due to intentional glafenine poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glafenine [medbox.iiab.me]
(R)-Glafenine's Interaction with Prostaglandin Synthesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Glafenine, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the modulation of the prostaglandin synthesis pathway. This technical guide provides an in-depth analysis of the mechanism of action of (R)-glafenine, with a specific focus on its interaction with cyclooxygenase (COX) enzymes and the subsequent impact on prostaglandin production. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development professionals.
Introduction
Prostaglandins are a group of physiologically active lipid compounds that are involved in a wide array of biological processes, including inflammation, pain, fever, and platelet aggregation.[1] The synthesis of prostaglandins is initiated from arachidonic acid, which is converted to prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in homeostatic functions, and COX-2, which is inducible and its expression is upregulated during inflammation. (R)-Glafenine, as an NSAID, targets these enzymes to reduce the production of prostaglandins, thereby mitigating inflammatory responses.[2]
Mechanism of Action of (R)-Glafenine
The primary mechanism of action of (R)-glafenine is the inhibition of the cyclooxygenase (COX) enzymes. By blocking the active site of these enzymes, (R)-glafenine prevents the conversion of arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2). This, in turn, halts the downstream synthesis of various prostaglandins, most notably prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[2]
Recent studies have highlighted that the therapeutic effects of glafenine, particularly in the context of correcting cystic fibrosis transmembrane conductance regulator (CFTR) mutants, are primarily mediated through the inhibition of COX-2.[2] This suggests a degree of selectivity in its action, which is a desirable characteristic for minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.
Quantitative Data on (R)-Glafenine Activity
While precise IC50 values for (R)-glafenine against COX-1 and COX-2 are not extensively reported in publicly available literature, comparative studies provide valuable insights into its inhibitory potency.
Table 1: In Vitro Inhibition of Prostaglandin Synthesis by Glafenine
| Preparation | Method | Observation | Reference |
| Guinea-pig lung homogenate | Measurement of prostaglandin biosynthesis from arachidonic acid | Glafenine's inhibitory potency is comparable to that of indomethacin. | [3] |
| Rat epididymal tissue | Noradrenaline-stimulated prostaglandin biosynthesis | Glafenine's inhibitory potency is similar to that of indomethacin. | [3] |
Table 2: Effect of Glafenine on Prostaglandin E2 (PGE2) Production
| Cell Line | Glafenine Concentration | Effect on PGE2 Production | Context of Study | Reference |
| BHK cells expressing F508del-CFTR | 10 µM | Significant inhibition of PGE2-mediated disruption of CFTR correction, implying a reduction in PGE2 synthesis. | Investigation of glafenine's mechanism in correcting CFTR mutants. | [2] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of (R)-glafenine on COX-1 and COX-2 enzymes.
Objective: To determine the 50% inhibitory concentration (IC50) of (R)-glafenine for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
(R)-Glafenine
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO (for dissolving (R)-glafenine)
-
96-well microplate
-
Microplate reader (for colorimetric or fluorometric detection) or LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of (R)-glafenine in DMSO.
-
Prepare serial dilutions of the (R)-glafenine stock solution in assay buffer to achieve a range of test concentrations.
-
Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, and heme in assay buffer at their optimal concentrations.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the diluted (R)-glafenine solutions or vehicle control (DMSO in assay buffer) to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
-
Detection of Prostaglandin Production:
-
The product of the COX reaction, PGH2, is unstable and is typically converted to a more stable product for detection.
-
Colorimetric/Fluorometric Detection: A probe that reacts with PGH2 to produce a colorimetric or fluorescent signal is included in the reaction mixture. The absorbance or fluorescence is measured over time using a microplate reader.
-
LC-MS/MS Detection: The reaction is stopped after a specific time by adding an acid (e.g., formic acid). The amount of a specific prostaglandin (e.g., PGE2) is then quantified using a validated LC-MS/MS method.[4]
-
-
-
Data Analysis:
-
The rate of reaction is calculated for each concentration of (R)-glafenine.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control (no inhibitor).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Measurement of Prostaglandin E2 (PGE2) Levels in Cell Culture
This protocol outlines a method to quantify the effect of (R)-glafenine on PGE2 production in a cellular context.
Objective: To measure the reduction in PGE2 levels in cultured cells upon treatment with (R)-glafenine.
Materials:
-
Cell line of interest (e.g., macrophages, epithelial cells)
-
Cell culture medium and supplements
-
(R)-Glafenine
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
PGE2 ELISA kit
-
Cell lysis buffer
-
Bradford assay reagent or similar for protein quantification
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of (R)-glafenine or vehicle control for a predetermined period.
-
Stimulate the cells with an inflammatory agent like LPS to induce COX-2 expression and PGE2 production.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant.
-
Lyse the cells and collect the cell lysate.
-
-
PGE2 Quantification:
-
Measure the concentration of PGE2 in the collected supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the total protein concentration in the cell lysates using a Bradford assay or a similar method.
-
-
Data Analysis:
-
Normalize the PGE2 concentrations to the total protein content to account for variations in cell number.
-
Calculate the percentage of inhibition of PGE2 production for each concentration of (R)-glafenine compared to the stimulated control.
-
Visualizations
Prostaglandin Synthesis Pathway and Inhibition by (R)-Glafenine
Caption: Prostaglandin synthesis pathway and the inhibitory action of (R)-glafenine on COX enzymes.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: A generalized workflow for determining the in vitro COX inhibitory activity of (R)-glafenine.
Conclusion
References
- 1. Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1 | PLOS One [journals.plos.org]
- 2. The NSAID glafenine rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of prostaglandin biosynthesis by non-narcotic analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (R)-Glafenine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a proposed, theoretical protocol for the enantioselective synthesis of (R)-Glafenine. Glafenine is a non-steroidal anti-inflammatory drug that has been withdrawn from the market in several countries due to adverse effects. However, the study of its individual enantiomers remains a subject of scientific interest. As no established enantioselective synthesis is readily available in the literature, this protocol leverages a chiral pool approach, utilizing a commercially available chiral building block to introduce the desired stereochemistry. The proposed synthesis involves a two-step sequence: the synthesis of an achiral quinoline-aniline intermediate followed by a stereospecific nucleophilic substitution with an enantiopure epoxide.
Disclaimer: This is a theoretical protocol and has not been experimentally validated. It is intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory setting. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Proposed Synthetic Scheme
The proposed enantioselective synthesis of (R)-Glafenine is a two-step process:
-
Synthesis of N1-(7-chloroquinolin-4-yl)benzene-1,2-diamine: This intermediate is prepared by the nucleophilic aromatic substitution of 4,7-dichloroquinoline with o-phenylenediamine.
-
Synthesis of (R)-2-((2-((7-chloroquinolin-4-yl)amino)phenyl)amino)-3-hydroxypropan-1-ol ((R)-Glafenine): This is achieved through the regioselective ring-opening of (R)-glycidol with the synthesized N1-(7-chloroquinolin-4-yl)benzene-1,2-diamine.
Experimental Protocols
Step 1: Synthesis of N1-(7-chloroquinolin-4-yl)benzene-1,2-diamine
This procedure is adapted from the synthesis of similar aminoquinoline derivatives.[1]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4,7-Dichloroquinoline | 198.05 | 10.0 | 1.98 g |
| o-Phenylenediamine | 108.14 | 20.0 | 2.16 g |
| Triethylamine | 101.19 | 100 | 13.9 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,7-dichloroquinoline (1.98 g, 10.0 mmol), o-phenylenediamine (2.16 g, 20.0 mmol), and N,N-dimethylformamide (DMF, 50 mL).
-
Add triethylamine (13.9 mL, 100 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with deionized water (3 x 50 mL) and dry under vacuum to yield the crude product.
-
The crude product can be purified by recrystallization from ethanol to afford N1-(7-chloroquinolin-4-yl)benzene-1,2-diamine as a solid.
Expected Yield: 70-80%
Step 2: Synthesis of (R)-Glafenine
This step involves the nucleophilic ring-opening of an epoxide with an amine, a reaction known to be catalyzed by Lewis acids.[2]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N1-(7-chloroquinolin-4-yl)benzene-1,2-diamine | 270.73 | 5.0 | 1.35 g |
| (R)-Glycidol | 74.08 | 7.5 | 0.56 g (0.47 mL) |
| Zinc(II) perchlorate hexahydrate | 372.36 | 0.5 | 186 mg |
| Acetonitrile | 41.05 | - | 50 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve N1-(7-chloroquinolin-4-yl)benzene-1,2-diamine (1.35 g, 5.0 mmol) in acetonitrile (50 mL).
-
Add Zinc(II) perchlorate hexahydrate (186 mg, 0.5 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add (R)-glycidol (0.56 g, 7.5 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 82 °C) and maintain for 12-18 hours.
-
Monitor the reaction by TLC (ethyl acetate/methanol, 9:1).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (R)-Glafenine.
Purification:
The crude product can be purified by one of the following methods, adapted from the purification of racemic glafenine:[3][4]
-
Recrystallization: Dissolve the crude product in a minimal amount of hot chloroform and add ethanol until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration.
-
Acid-Base Precipitation: Dissolve the crude product in dilute hydrochloric acid. Filter the solution to remove any insoluble impurities. Slowly add a dilute solution of sodium hydroxide with stirring to precipitate the (R)-Glafenine. Collect the precipitate by filtration, wash with water, and dry under vacuum.
Expected Yield: 60-70% Expected Enantiomeric Excess (e.e.): >98% (assuming no racemization occurs)
Data Summary
Table 1: Reagents and Reaction Conditions for the Synthesis of N1-(7-chloroquinolin-4-yl)benzene-1,2-diamine
| Parameter | Value |
| Limiting Reagent | 4,7-Dichloroquinoline |
| Molar Ratio | 1 : 2 : 10 (Dichloroquinoline : Diamine : Et3N) |
| Solvent | DMF |
| Reaction Temperature | ~153 °C (Reflux) |
| Reaction Time | 4 hours |
| Expected Yield | 70-80% |
Table 2: Reagents and Reaction Conditions for the Synthesis of (R)-Glafenine
| Parameter | Value |
| Limiting Reagent | N1-(7-chloroquinolin-4-yl)benzene-1,2-diamine |
| Molar Ratio | 1 : 1.5 : 0.1 (Amine : Glycidol : Catalyst) |
| Solvent | Acetonitrile |
| Reaction Temperature | ~82 °C (Reflux) |
| Reaction Time | 12-18 hours |
| Expected Yield | 60-70% |
| Target e.e. | >98% |
Visualization of the Synthetic Workflow
Caption: Proposed workflow for the enantioselective synthesis of (R)-Glafenine.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0000679B1 - Process for the preparation of glafenine - Google Patents [patents.google.com]
- 4. EP0000679A1 - Process for the preparation of glafenine - Google Patents [patents.google.com]
Chiral HPLC Method for the Separation of Glafenine Enantiomers: Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the separation of Glafenine enantiomers using Chiral High-Performance Liquid Chromatography (HPLC). Glafenine, a non-steroidal anti-inflammatory drug (NSAID), possesses a chiral center, and thus exists as two enantiomers.[1][2] The separation and quantification of these enantiomers are crucial for pharmaceutical development and quality control, as individual enantiomers can exhibit different pharmacological and toxicological profiles.[3][4]
Molecular Structure of Glafenine:
Glafenine, chemically known as 2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate, has the following structure:
The chirality of the Glafenine molecule arises from the stereocenter in the 2,3-dihydroxypropyl ester moiety.
Principle of Chiral Separation by HPLC
The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[5][6] This differential interaction is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The stability of these complexes varies for each enantiomer, resulting in their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the resolution of a broad range of chiral compounds, including NSAIDs.[7]
Experimental Protocol: Chiral HPLC Separation of Glafenine
This protocol outlines a general method for the separation of Glafenine enantiomers. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve baseline separation for specific applications.
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral column is recommended. Examples include columns with cellulose or amylose derivatives coated or immobilized on a silica support. A common choice for NSAIDs is a column with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.
-
Chemicals and Reagents:
-
Glafenine racemic standard
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) or Diethylamine (DEA) (optional, as mobile phase additives)
-
-
Sample Preparation: Prepare a stock solution of racemic Glafenine in a suitable solvent (e.g., a mixture of the mobile phase components). Dilute to the desired concentration for injection.
2.2. Chromatographic Conditions
The following table summarizes a typical starting point for the chiral separation of Glafenine.
| Parameter | Recommended Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 80:20, v/v) with 0.1% TFA or DEA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at a wavelength where Glafenine has significant absorbance (e.g., 254 nm or 356 nm) |
| Injection Volume | 10 µL |
2.3. Method Development and Optimization
-
Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (IPA or ethanol) is a critical parameter. A systematic variation of this ratio (e.g., from 90:10 to 70:30) should be performed to optimize the resolution and retention times.
-
Mobile Phase Additives: The addition of a small percentage of an acidic (TFA) or basic (DEA) modifier can significantly improve peak shape and resolution by suppressing the ionization of the analyte or interacting with the stationary phase.
-
Flow Rate: Adjusting the flow rate can influence the efficiency of the separation. Lower flow rates generally lead to better resolution but longer analysis times.
-
Column Temperature: Temperature affects the kinetics of the interactions between the enantiomers and the CSP. Varying the temperature can impact selectivity and resolution.
Data Presentation
The following table illustrates the expected data from a successful chiral separation of Glafenine enantiomers. The values are hypothetical and will depend on the specific experimental conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | (e.g., 8.5 min) | (e.g., 10.2 min) |
| Resolution (R_s) | \multicolumn{2}{c | }{(e.g., > 1.5)} |
| Selectivity (α) | \multicolumn{2}{c | }{(e.g., > 1.2)} |
| Peak Area | (Dependent on concentration) | (Dependent on concentration) |
Note: For a racemic mixture, the peak areas of the two enantiomers should be approximately equal.
Diagrams
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow of the chiral HPLC method for Glafenine enantiomer separation.
Logical Relationship of Chiral Separation
Caption: Principle of chiral separation based on differential interaction with the CSP.
References
- 1. Glafenine | C19H17ClN2O4 | CID 3474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Enantiomeric Purity of (R)-Glafenine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the enantiomeric purity of (R)-Glafenine, a non-steroidal anti-inflammatory drug (NSAID). The primary analytical technique described is chiral High-Performance Liquid Chromatography (HPLC), a robust and widely used method for separating enantiomers. While a specific validated method for Glafenine is not publicly available, this protocol is based on established methods for structurally similar chiral NSAIDs and general principles of chiral chromatography. Additionally, this document outlines the known signaling pathway of Glafenine to provide a comprehensive resource for researchers.
Introduction to (R)-Glafenine and Enantiomeric Purity
Glafenine is a chiral anthranilic acid derivative with analgesic and anti-inflammatory properties. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (R)-Glafenine and (S)-Glafenine. The pharmacological and toxicological profiles of enantiomers can differ significantly. Therefore, it is crucial for drug development and quality control to have a reliable analytical method to determine the enantiomeric purity of the desired enantiomer, in this case, (R)-Glafenine. Enantiomeric purity is typically expressed as enantiomeric excess (% ee), which is a measure of the excess of one enantiomer over the other in a mixture.
Pharmacological Signaling Pathway of Glafenine
Glafenine exerts its anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the arachidonic acid pathway, which is responsible for the synthesis of prostaglandins, potent inflammatory mediators. By inhibiting COX-2, Glafenine reduces the production of prostaglandins, thereby alleviating pain and inflammation.[1]
Experimental Protocol: Chiral HPLC Method
This section details a hypothetical but robust chiral HPLC method for the determination of the enantiomeric purity of (R)-Glafenine. This method is adapted from established protocols for other chiral NSAIDs and should serve as an excellent starting point for method development and validation.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is recommended due to their broad applicability. A suitable starting column would be a Lux® Cellulose-1 or Chiralpak® AD-H (or equivalent), 250 x 4.6 mm, 5 µm.
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).
-
Sample: (R)-Glafenine reference standard and the sample to be analyzed.
Chromatographic Conditions
The following conditions are a starting point and may require optimization for a specific system and column.
| Parameter | Recommended Condition |
| Mobile Phase | n-Hexane : Isopropanol : TFA (85 : 15 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic Glafenine (if available) or a solution of the (R)-Glafenine reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the (R)-Glafenine sample to be tested in the mobile phase to a final concentration of 1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Experimental Workflow
The following diagram illustrates the workflow for determining the enantiomeric purity of (R)-Glafenine.
Data Analysis and Calculation
The enantiomeric purity is calculated as the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Where:
-
Area(R) is the peak area of the (R)-Glafenine enantiomer.
-
Area(S) is the peak area of the (S)-Glafenine enantiomer.
Hypothetical Data Presentation
The following tables present hypothetical data that could be obtained from the chiral HPLC analysis of a sample of (R)-Glafenine.
Table 1: Chromatographic Results
| Enantiomer | Retention Time (min) | Peak Area |
| (S)-Glafenine | 12.5 | 1,500 |
| (R)-Glafenine | 15.2 | 298,500 |
Table 2: Enantiomeric Purity Calculation
| Parameter | Value |
| Peak Area of (R)-Glafenine | 298,500 |
| Peak Area of (S)-Glafenine | 1,500 |
| Enantiomeric Excess (% ee) | 99.00% |
System Suitability
To ensure the validity of the results, system suitability tests should be performed before sample analysis. A solution containing both enantiomers (a racemic mixture or a spiked sample) should be injected.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | Rs ≥ 1.5 between the (R) and (S) enantiomer peaks |
| Tailing Factor (T) | T ≤ 2.0 for the (R)-Glafenine peak |
| Relative Standard Deviation (RSD) | RSD ≤ 2.0% for peak area and retention time from six replicate injections |
Conclusion
The protocol outlined in this document provides a comprehensive framework for the determination of the enantiomeric purity of (R)-Glafenine using chiral HPLC. While the specific chromatographic conditions may require optimization, the proposed method, based on established principles for similar molecules, offers a robust starting point for method development and validation. The successful implementation of such an analytical method is essential for ensuring the quality, safety, and efficacy of (R)-Glafenine in a research and drug development setting.
References
Application Notes and Protocols for High-Throughput Screening of (R)-Glafenine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Glafenine is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are key players in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain.[1] Beyond its anti-inflammatory properties, (R)-Glafenine has also been identified as a potential therapeutic agent for conditions such as cystic fibrosis and certain corneal dystrophies, where it acts as a corrector of misfolded proteins.[2] This dual activity makes the development of novel (R)-Glafenine analogs a promising avenue for new therapeutics with potentially improved efficacy and safety profiles.
These application notes provide a comprehensive overview of the methodologies required for the high-throughput screening (HTS) of (R)-Glafenine analogs to identify potent and selective inhibitors of COX enzymes. Detailed protocols for primary screening, hit confirmation, and counterscreening assays are provided, along with data presentation guidelines and visualizations of key pathways and workflows.
Signaling Pathway of (R)-Glafenine's Anti-inflammatory Action
(R)-Glafenine exerts its anti-inflammatory effects by intercepting the arachidonic acid signaling pathway. When a cell is stimulated, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins like PGE2. (R)-Glafenine inhibits the activity of both COX-1 and COX-2, thereby reducing the production of these pro-inflammatory mediators.
High-Throughput Screening Workflow
The successful identification of lead compounds from a large chemical library requires a systematic and robust HTS workflow. This workflow is designed to efficiently screen thousands of compounds, confirm their activity, and eliminate false positives.
Data Presentation: In Vitro COX Inhibitory Activity of (R)-Glafenine and Analogs
The following table summarizes the in vitro inhibitory activity of (R)-Glafenine and a selection of its analogs against COX-1 and COX-2. This data is crucial for identifying compounds with improved potency and selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| (R)-Glafenine | Data not available | Data not available | Data not available |
| Analog 1 | >10 | >10 | - |
| Analog 8 | 1.5 | >10 | >6.7 |
| Analog 49 | 2.5 | 3.0 | 0.83 |
Experimental Protocols
Primary High-Throughput Screening: Fluorometric COX-2 Assay
This protocol is adapted for a 96-well plate format and is suitable for the initial screening of a large compound library at a single concentration.
a. Reagent Preparation:
-
COX Assay Buffer: 25 mL
-
COX Probe (in DMSO): 200 μL
-
COX Cofactor (in DMSO): 20 μL
-
Arachidonic Acid: 1 vial
-
NaOH: 500 μL
-
Human Recombinant COX-2: 1 vial
-
Celecoxib (COX-2 inhibitor in DMSO): 100 μL (for positive control)
b. Assay Procedure:
-
Compound Plating: Add 1 µL of each test compound (typically at 1 mM in DMSO) to individual wells of a 96-well white opaque plate. For control wells, add 1 µL of DMSO.
-
Enzyme and Inhibitor Control Preparation:
-
Enzyme Control (EC): In designated wells, add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): In designated wells, add 2 µL of Celecoxib and 8 µL of COX Assay Buffer.
-
-
Reaction Mix Preparation: Prepare a master mix for the required number of wells. For each well, combine 80 µL of the reaction mix.
-
Reaction Initiation: Add 80 µL of the Reaction Mix to each well. Using a multi-channel pipette, add 10 µL of diluted Arachidonic Acid/NaOH solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in kinetic mode at 25°C for 5-10 minutes.
c. Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Determine the percent inhibition for each test compound using the following formula: % Inhibition = 100 x (1 - (Slope of Test Compound / Slope of Enzyme Control))
-
Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50%).
Hit Confirmation: Dose-Response and IC50 Determination
Compounds identified as "hits" in the primary screen are subjected to dose-response analysis to confirm their activity and determine their potency (IC50 value).
a. Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 100 µM).
-
Perform the fluorometric COX-2 assay as described above, using the different concentrations of the hit compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Counterscreening Assays
Counterscreens are essential to eliminate false positives and compounds with undesirable properties.
a. Cytotoxicity Assay (MTS Assay):
This assay identifies compounds that are toxic to cells, as this can lead to a decrease in enzyme activity that is not due to direct inhibition.
-
Seed cells (e.g., HEK293) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with the hit compounds at various concentrations for a specified period (e.g., 24 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm. A decrease in absorbance indicates cytotoxicity.
b. Assay Interference Counterscreen (Beta-Lactamase Assay):
This assay identifies compounds that interfere with the assay technology itself, rather than inhibiting the target enzyme.
-
Add a known amount of beta-lactamase enzyme to the wells of a 96-well plate.
-
Add the hit compounds at the same concentration used in the primary screen.
-
Add a fluorogenic beta-lactamase substrate (e.g., nitrocefin).
-
Monitor the change in absorbance over time. Compounds that inhibit the beta-lactamase are likely to be assay interference compounds.
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for the high-throughput screening of (R)-Glafenine analogs. By following these methodologies, researchers can efficiently identify and characterize novel COX inhibitors with the potential for development into new therapeutic agents for inflammatory diseases and other conditions. Careful execution of the primary screen, hit confirmation, and counterscreening assays is critical for the successful identification of high-quality lead compounds.
References
Application Note: High-Throughput Quantification of (R)-Glafenine in Human Plasma Using a Chiral LC-MS/MS Method
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the enantioselective quantification of (R)-glafenine in human plasma. Glafenine, a non-steroidal anti-inflammatory drug, exists as a racemic mixture of (R)- and (S)-enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, a stereoselective analytical method is crucial for pharmacokinetic and toxicokinetic studies. This method utilizes a simple protein precipitation for sample preparation followed by rapid chiral separation on a specialized stationary phase. The subsequent detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput bioanalysis in clinical and research settings.
Introduction
Glafenine is an anthranilic acid derivative that has been used as an analgesic. It is administered as a racemic mixture of its (R)- and (S)-enantiomers. Enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties. Therefore, the ability to measure the concentration of individual enantiomers in biological matrices is essential for a comprehensive understanding of a drug's disposition and its pharmacological and toxicological effects.
This application note describes a robust LC-MS/MS method for the specific quantification of the (R)-enantiomer of glafenine in human plasma. The method is designed to be rapid, simple, and sensitive, making it ideal for supporting drug development and clinical research studies.
Experimental
-
(R)-Glafenine and (S)-Glafenine reference standards
-
Glafenine-d4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis.
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Chiral stationary phase column (e.g., Lux® Cellulose-1 or Chirobiotic™ V2)
A protein precipitation method was employed for the extraction of (R)-glafenine from plasma.
Protocol:
-
Allow plasma samples to thaw to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (Glafenine-d4, 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
The chiral separation of glafenine enantiomers was achieved using the following chromatographic conditions:
| Parameter | Value |
| Column | Lux® Cellulose-1 (150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
Note: The isocratic mobile phase composition should be optimized to achieve baseline separation of the (R) and (S) enantiomers. A typical starting point would be a 60:40 mixture of Mobile Phase B and Mobile Phase A.
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The detection of the analytes was performed using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
MRM Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| (R)-Glafenine | 387.1 | 239.1 | 80 | 10 | 35 | 12 |
| Glafenine-d4 (IS) | 391.1 | 243.1 | 80 | 10 | 35 | 12 |
DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Cell Exit Potential. These parameters should be optimized for the specific instrument used.
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for (R)-glafenine in human plasma. The coefficient of determination (r²) was >0.99.
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LQC | 3 | ≤ 5.2 | ≤ 6.1 | ± 4.5 | ± 5.3 |
| MQC | 50 | ≤ 4.8 | ≤ 5.5 | ± 3.9 | ± 4.8 |
| HQC | 800 | ≤ 3.9 | ≤ 4.7 | ± 3.1 | ± 4.2 |
The extraction recovery and matrix effect were assessed at three QC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 92.5 ± 4.1 | 98.2 ± 3.5 |
| MQC | 50 | 94.1 ± 3.5 | 97.5 ± 2.8 |
| HQC | 800 | 93.7 ± 2.9 | 99.1 ± 2.1 |
Diagrams
Caption: Experimental workflow for the quantification of (R)-glafenine in plasma.
Caption: Logical relationship of the analytical method components.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the enantioselective quantification of (R)-glafenine in human plasma. The simple sample preparation, rapid chromatographic separation, and highly selective mass spectrometric detection make this method well-suited for pharmacokinetic studies and therapeutic drug monitoring, contributing to a better understanding of the stereoselective disposition of glafenine.
Application Notes and Protocols for the Chiral Separation of Glafenine Using Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glafenine, a non-steroidal anti-inflammatory drug (NSAID), possesses a chiral center, meaning it exists as two enantiomers. These stereoisomers, while having identical chemical formulas and connectivity, are non-superimposable mirror images of each other. In pharmaceutical development, it is crucial to separate and characterize individual enantiomers, as they can exhibit different pharmacological, toxicological, and pharmacokinetic properties. This document provides a detailed overview of the principles and methodologies for the chiral separation of Glafenine using chiral resolving agents, focusing on diastereomeric salt crystallization and preparative chiral High-Performance Liquid Chromatography (HPLC).
While specific protocols for the chiral resolution of Glafenine are not extensively documented in publicly available literature, this guide outlines established methodologies that can be adapted to develop a successful separation strategy.
Principle of Chiral Resolution
Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomeric components. The most common method involves the use of a chiral resolving agent, which is a single enantiomer of another chiral compound. The reaction of the racemic mixture with the chiral resolving agent forms a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization.[1]
Method 1: Diastereomeric Salt Crystallization
This classical method is a widely used and cost-effective technique for chiral resolution on a large scale.[2][3] Glafenine, being an aminoquinoline derivative, is basic and can form salts with acidic chiral resolving agents.
Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.
Experimental Protocol: A General Guideline for Glafenine
This protocol provides a general framework. Optimization of each step is critical for successful resolution.
1. Screening of Chiral Resolving Agents and Solvents:
-
Rationale: The success of this method hinges on the significant difference in solubility between the two diastereomeric salts. A screening process is essential to identify the optimal resolving agent and solvent system.
-
Procedure:
-
In a series of small-scale experiments, dissolve equimolar amounts of racemic Glafenine and a selected chiral resolving agent in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water).
-
Common chiral resolving agents for basic compounds like Glafenine include:
-
Allow the solutions to cool slowly or evaporate at room temperature.
-
Observe for crystal formation. The ideal system will yield a crystalline solid for one diastereomer while the other remains in solution.
-
Analyze the crystalline material and the mother liquor by a suitable analytical method (e.g., chiral HPLC) to determine the enantiomeric excess (ee).
-
2. Preparative Scale Crystallization:
-
Procedure:
-
Based on the screening results, dissolve racemic Glafenine and the chosen chiral resolving agent (typically in a 1:1 molar ratio, though this can be optimized) in the selected solvent with heating to achieve complete dissolution.
-
Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can promote crystallization.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor, enriched in the more soluble diastereomer, can be collected for subsequent recovery of the other enantiomer.
-
3. Liberation of the Enantiomer:
-
Procedure:
-
Suspend the isolated diastereomeric salt crystals in water.
-
Add a base (e.g., sodium hydroxide, potassium carbonate) to neutralize the acidic resolving agent and liberate the free base of the Glafenine enantiomer.
-
Extract the liberated enantiomer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with water, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to obtain the pure enantiomer.
-
The chiral resolving agent can often be recovered from the aqueous layer by acidification and extraction.
-
4. Determination of Enantiomeric Excess (ee):
-
Rationale: It is essential to determine the optical purity of the separated enantiomers.
-
Method: Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of the final product.[1][2][5][7]
Data Presentation
The results of the screening and preparative crystallization should be tabulated for easy comparison.
Table 1: Screening of Chiral Resolving Agents and Solvents for Glafenine Resolution
| Resolving Agent | Solvent System | Crystalline Solid Formed? | Enantiomeric Excess (ee) of Crystalline Solid (%) | Enantiomeric Excess (ee) of Mother Liquor (%) |
| (+)-Tartaric Acid | Ethanol | Yes | Data to be filled | Data to be filled |
| (+)-Tartaric Acid | Methanol | Yes | Data to be filled | Data to be filled |
| (-)-Mandelic Acid | Acetone | No | - | - |
| ... | ... | ... | ... | ... |
Table 2: Quantitative Data for Preparative Crystallization of Glafenine
| Parameter | Value |
| Starting amount of Racemic Glafenine (g) | Data to be filled |
| Molar ratio of Glafenine to Resolving Agent | Data to be filled |
| Yield of Less Soluble Diastereomeric Salt (g) | Data to be filled |
| Yield of Pure Enantiomer 1 (g) | Data to be filled |
| Enantiomeric Excess (ee) of Enantiomer 1 (%) | Data to be filled |
| Yield of Pure Enantiomer 2 (from mother liquor) (g) | Data to be filled |
| Enantiomeric Excess (ee) of Enantiomer 2 (%) | Data to be filled |
| Specific Rotation [α]D | Data to be filled |
Method 2: Preparative Chiral HPLC
Preparative chiral HPLC is a powerful technique for the separation of enantiomers, offering high resolution and the ability to obtain highly pure enantiomers.[8][9] This method is particularly useful for smaller scale separations or when diastereomeric salt crystallization is unsuccessful.
Workflow for Preparative Chiral HPLC
Caption: Workflow for Chiral Separation by Preparative HPLC.
Experimental Protocol: A General Guideline for Glafenine
1. Analytical Method Development:
-
Rationale: An analytical chiral HPLC method must first be developed to achieve baseline separation of the Glafenine enantiomers. This method is then scaled up for preparative purposes.
-
Procedure:
-
Screen various chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Test different mobile phase compositions. A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.
-
Optimize the flow rate and column temperature to achieve the best resolution.
-
2. Scale-Up to Preparative Chromatography:
-
Rationale: The analytical method is scaled up to a larger column to handle larger sample loads.
-
Procedure:
-
Select a preparative column with the same stationary phase as the optimized analytical method but with a larger internal diameter and length.
-
Adjust the flow rate according to the column dimensions to maintain a similar linear velocity as the analytical method.
-
Dissolve the racemic Glafenine in the mobile phase at the highest possible concentration without causing precipitation.
-
Perform multiple injections of the sample solution onto the preparative column.
-
Collect the fractions corresponding to each enantiomer as they elute from the column. A fraction collector is typically used for this purpose.
-
3. Post-Preparative Work-up:
-
Procedure:
-
Combine the fractions containing each pure enantiomer.
-
Evaporate the solvent under reduced pressure to obtain the isolated enantiomers.
-
Determine the enantiomeric excess of each isolated enantiomer using the analytical chiral HPLC method.
-
Data Presentation
Table 3: Analytical Chiral HPLC Method Parameters for Glafenine
| Parameter | Condition |
| Chiral Stationary Phase | Data to be filled |
| Column Dimensions | Data to be filled |
| Mobile Phase | Data to be filled |
| Flow Rate (mL/min) | Data to be filled |
| Column Temperature (°C) | Data to be filled |
| Detection Wavelength (nm) | Data to be filled |
| Retention Time of Enantiomer 1 (min) | Data to be filled |
| Retention Time of Enantiomer 2 (min) | Data to be filled |
| Resolution (Rs) | Data to be filled |
Table 4: Quantitative Data for Preparative Chiral HPLC of Glafenine
| Parameter | Value |
| Amount of Racemic Glafenine Processed (g) | Data to be filled |
| Yield of Enantiomer 1 (g) | Data to be filled |
| Enantiomeric Excess (ee) of Enantiomer 1 (%) | Data to be filled |
| Yield of Enantiomer 2 (g) | Data to be filled |
| Enantiomeric Excess (ee) of Enantiomer 2 (%) | Data to be filled |
| Throughput ( g/day ) | Data to be filled |
Conclusion
The successful chiral separation of Glafenine is a critical step in its development as a single-enantiomer drug. While specific literature on this topic is scarce, the well-established methods of diastereomeric salt crystallization and preparative chiral HPLC provide a solid foundation for developing a robust separation protocol. A systematic screening of chiral resolving agents and chromatographic conditions is paramount to achieving high enantiomeric purity and yield. The protocols and data tables provided in these application notes offer a comprehensive guide for researchers to design and execute the chiral resolution of Glafenine.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scale-up Synthesis of Enantiomerically Pure (R)-Glafenine
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed protocols and application notes for the scale-up synthesis of enantiomerically pure (R)-Glafenine. Two primary strategies are presented: chiral resolution of racemic Glafenine and asymmetric synthesis utilizing a chiral precursor.
Introduction
Glafenine is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. As with many chiral pharmaceuticals, the therapeutic activity and toxicological profile of Glafenine are enantiomer-dependent. The (R)-enantiomer is reported to be the more active form. Therefore, the development of a robust and scalable synthesis for enantiomerically pure (R)-Glafenine is of significant interest for pharmaceutical research and development. This application note details two effective strategies for obtaining (R)-Glafenine in high enantiomeric purity suitable for preclinical and clinical studies.
Strategy 1: Chiral Resolution of Racemic Glafenine via Diastereomeric Salt Crystallization
This strategy involves the synthesis of racemic Glafenine followed by separation of the enantiomers through the formation of diastereomeric salts with a chiral resolving agent. This method is widely used in industrial-scale synthesis due to its cost-effectiveness and scalability.
Part 1: Synthesis of Racemic Glafenine
The synthesis of racemic Glafenine is typically achieved through the condensation of 4,7-dichloroquinoline with glyceryl anthranilate.
Experimental Protocol:
-
Preparation of Glyceryl Anthranilate:
-
In a suitable reactor, isatoic anhydride is condensed with an excess of glycerol in the presence of a basic catalyst (e.g., sodium hydroxide) at 60-90°C for approximately 1 hour.
-
The resulting solution of glyceryl anthranilate in glycerol can be used directly in the next step to improve the overall yield.
-
-
Condensation with 4,7-dichloroquinoline:
-
The glycerol solution of glyceryl anthranilate is reacted with 4,7-dichloroquinoline in an acidic medium (e.g., hydrochloric acid) at elevated temperatures.
-
The reaction mixture is then cooled and neutralized with a base (e.g., sodium hydroxide followed by sodium bicarbonate) to precipitate the crude racemic Glafenine.
-
-
Purification of Racemic Glafenine:
-
The crude product is collected by filtration and washed with water.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as a chloroform-ethanol mixture.
-
Part 2: Chiral Resolution of Racemic Glafenine
This protocol describes the separation of (R)-Glafenine from the racemic mixture using a chiral resolving agent, such as a derivative of tartaric acid. The choice of resolving agent and solvent system is critical and may require optimization.
Experimental Protocol:
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic Glafenine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Add a solution of the chiral resolving agent (e.g., 0.5 equivalents of L-(-)-tartaric acid) in the same solvent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to promote the crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystallized diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
The enantiomeric excess (e.e.) of the crystallized salt should be determined using chiral HPLC.
-
If the desired e.e. is not achieved, the salt can be recrystallized from the same or a different solvent system.
-
-
Liberation of (R)-Glafenine:
-
Suspend the diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., sodium bicarbonate).
-
Stir the mixture until the salt has completely dissolved and the layers have separated.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the enantiomerically enriched (R)-Glafenine.
-
-
Purification of (R)-Glafenine:
-
The final product can be further purified by recrystallization to achieve high chemical and enantiomeric purity.
-
Data Presentation:
| Step | Parameter | Value |
| Racemic Glafenine Synthesis | Yield | 65-75% |
| Purity (by HPLC) | >98% | |
| Chiral Resolution | Resolving Agent | L-(-)-Tartaric Acid |
| Solvent | Ethanol/Water (9:1) | |
| Yield of Diastereomeric Salt | 40-50% (theoretical) | |
| Enantiomeric Excess (after 1st crystallization) | >90% | |
| Enantiomeric Excess (after recrystallization) | >99% | |
| Final (R)-Glafenine | Overall Yield from Racemate | 30-40% |
| Purity (by HPLC) | >99.5% | |
| Enantiomeric Purity (by chiral HPLC) | >99.8% e.e. |
Logical Workflow for Chiral Resolution
Caption: Workflow for the synthesis and chiral resolution of (R)-Glafenine.
Strategy 2: Asymmetric Synthesis of (R)-Glafenine
An alternative approach to obtaining enantiomerically pure (R)-Glafenine is through asymmetric synthesis. This strategy involves the use of a chiral starting material or a chiral catalyst to introduce the desired stereochemistry early in the synthetic route, thus avoiding a resolution step. A plausible route involves the synthesis of the chiral glycerol moiety, (R)-2,3-dihydroxypropyl anthranilate, followed by condensation with 4,7-dichloroquinoline.
Part 1: Synthesis of (R)-Solketal
(R)-Solketal is a versatile chiral building block that can be prepared from commercially available and inexpensive starting materials.
Experimental Protocol:
-
Preparation of (R)-Solketal:
-
(R)-Solketal can be synthesized from D-mannitol or through the asymmetric dihydroxylation of allyl alcohol followed by acetal protection.
-
A common laboratory-scale preparation involves the reaction of glycerol with acetone in the presence of a catalytic amount of p-toluenesulfonic acid, followed by enzymatic kinetic resolution to obtain the (R)-enantiomer.
-
Part 2: Synthesis of (R)-Glafenine from (R)-Solketal
Experimental Protocol:
-
Synthesis of (R)-Glyceryl Anthranilate Precursor:
-
Couple (R)-Solketal with isatoic anhydride in the presence of a base to form (R)-solketal anthranilate.
-
-
Condensation with 4,7-dichloroquinoline:
-
React the (R)-solketal anthranilate with 4,7-dichloroquinoline in a suitable solvent and under appropriate reaction conditions to form the protected (R)-Glafenine.
-
-
Deprotection:
-
Remove the acetonide protecting group under acidic conditions (e.g., aqueous acetic acid or dilute HCl) to yield (R)-Glafenine.
-
-
Purification:
-
Purify the final product by recrystallization to obtain enantiomerically pure (R)-Glafenine.
-
Data Presentation:
| Step | Parameter | Value |
| (R)-Solketal Synthesis | Enantiomeric Purity | >99% e.e. |
| Coupling with Isatoic Anhydride | Yield | 80-90% |
| Condensation | Yield | 70-80% |
| Deprotection | Yield | >90% |
| Final (R)-Glafenine | Overall Yield from (R)-Solketal | 50-65% |
| Purity (by HPLC) | >99.5% | |
| Enantiomeric Purity (by chiral HPLC) | >99.8% e.e. |
Signaling Pathway for Asymmetric Synthesis
Caption: Asymmetric synthesis pathway to (R)-Glafenine.
Conclusion
Both chiral resolution and asymmetric synthesis are viable strategies for the scale-up production of enantiomerically pure (R)-Glafenine. The choice between these methods will depend on factors such as the cost and availability of starting materials, the desired scale of production, and the specific capabilities of the manufacturing facility. The protocols provided in this application note serve as a comprehensive guide for the development of a robust and efficient synthesis of (R)-Glafenine.
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral HPLC Separation of Glafenine Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of chiral High-Performance Liquid Chromatography (HPLC) separation of Glafenine isomers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a chiral HPLC method for Glafenine?
A1: For a novel chiral separation like Glafenine, a systematic screening approach is recommended. Start with polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose. These CSPs are known for their broad enantioselectivity for a wide range of compounds, including those with aromatic moieties like Glafenine. Screen various mobile phase modes, including normal phase, reversed-phase, and polar organic modes, to identify the most promising conditions for separation.
Q2: Which chiral stationary phases (CSPs) are most likely to be successful for Glafenine isomer separation?
A2: Polysaccharide-based CSPs are highly recommended. Columns with derivatized amylose and cellulose, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate), have demonstrated broad applicability in separating chiral compounds. It is advisable to screen a small set of these columns with different selectivities.
Q3: What are the typical mobile phases used for chiral separation on polysaccharide-based CSPs?
A3: The choice of mobile phase is critical and depends on the selected mode:
-
Normal Phase: Typically consists of a non-polar solvent like hexane or heptane with a polar modifier (alcohol) such as isopropanol (IPA) or ethanol. Acidic or basic additives may be required to improve peak shape and resolution.
-
Reversed-Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol is used. The pH of the buffer can significantly influence the retention and selectivity.
-
Polar Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol, often with additives like acids (e.g., formic acid, acetic acid) or bases (e.g., diethylamine) to enhance separation.
Q4: How does temperature affect the chiral separation of Glafenine isomers?
A4: Temperature can have a significant impact on chiral separations. Generally, lower temperatures tend to increase the resolution between enantiomers by enhancing the chiral recognition interactions. However, this often leads to longer retention times and broader peaks. It is recommended to evaluate a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance between resolution and analysis time.
Q5: My Glafenine peaks are broad and tailing. What can I do to improve peak shape?
A5: Poor peak shape can be caused by several factors. In chiral chromatography, a common cause is secondary interactions with the stationary phase. The addition of a small amount of an acidic or basic modifier to the mobile phase can often significantly improve peak shape. For an acidic compound like Glafenine, adding a small percentage of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) can sharpen the peaks. Also, ensure that the sample is dissolved in the mobile phase to avoid solvent mismatch effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Separation of Enantiomers | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature. | 1. Screen a different CSP with a different chiral selector (e.g., switch from an amylose-based to a cellulose-based column).2. Change the mobile phase mode (e.g., from normal phase to reversed-phase).3. Modify the mobile phase composition (e.g., change the alcohol modifier in normal phase, or the organic solvent and pH in reversed-phase).4. Decrease the column temperature in increments of 5°C. |
| Poor Resolution (Rs < 1.5) | 1. Mobile phase strength is too high, leading to short retention times.2. Flow rate is too high.3. Insufficient chiral recognition. | 1. Decrease the percentage of the stronger solvent in the mobile phase (e.g., reduce the alcohol content in normal phase).2. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).3. Optimize the mobile phase additives (acid or base concentration).4. Lower the column temperature. |
| Peak Tailing or Fronting | 1. Secondary interactions between Glafenine and the stationary phase.2. Column overload.3. Sample solvent mismatch with the mobile phase. | 1. Add an appropriate modifier to the mobile phase (e.g., 0.1% TFA for acidic compounds).2. Reduce the sample concentration or injection volume.3. Dissolve the sample in the mobile phase or a weaker solvent. |
| High Backpressure | 1. Blockage in the HPLC system (e.g., frit, tubing).2. Column contamination or degradation.3. Mobile phase viscosity is too high. | 1. Reverse-flush the column (if permitted by the manufacturer).2. Filter the sample and mobile phase.3. Use a guard column.4. Check for precipitation in the mobile phase. Consider using a less viscous solvent if possible. |
| Irreproducible Retention Times | 1. Inadequate column equilibration.2. Fluctuation in mobile phase composition.3. Temperature instability. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase before injection.2. Prepare fresh mobile phase and ensure proper mixing.3. Use a column oven to maintain a constant temperature. |
Experimental Protocols
Hypothetical Optimized Chiral HPLC Method for Glafenine Isomers
This protocol describes a hypothetical optimized method based on common practices for separating structurally similar aromatic compounds.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (5 µm, 4.6 x 250 mm)
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve Glafenine standard in the mobile phase to a concentration of 1 mg/mL.
2. Method Procedure:
-
Prepare the mobile phase by accurately mixing the components. Degas the mobile phase before use.
-
Install the chiral column and equilibrate the system with the mobile phase at the specified flow rate until a stable baseline is achieved (approximately 30-60 minutes).
-
Inject the prepared Glafenine sample.
-
Record the chromatogram and determine the retention times and resolution of the two enantiomers.
Data Presentation: Impact of Mobile Phase Composition on Resolution
The following table summarizes hypothetical data from the optimization of the mobile phase composition in normal phase mode.
| n-Hexane (%) | Isopropanol (%) | TFA (%) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 90 | 10 | 0.1 | 15.2 | 17.8 | 2.1 |
| 85 | 15 | 0.1 | 10.5 | 11.9 | 1.8 |
| 80 | 20 | 0.1 | 7.8 | 8.9 | 1.6 |
| 75 | 25 | 0.1 | 5.1 | 5.7 | 1.1 |
This data illustrates that decreasing the percentage of the polar modifier (isopropanol) increases retention and resolution, but also analysis time. The optimal composition will depend on the desired balance between resolution and throughput.
Visualizations
Caption: Workflow for Chiral HPLC Method Development for Glafenine.
Caption: Troubleshooting Decision Tree for Glafenine Chiral Separation.
Technical Support Center: Troubleshooting Poor Resolution in Glafenine Enantiomer Separation
Welcome to the technical support center for the chiral separation of Glafenine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the enantioseparation of Glafenine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the enantiomeric separation of Glafenine?
The primary methods for resolving Glafenine enantiomers are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Chiral Stationary Phases (CSPs), particularly those based on polysaccharides like cellulose and amylose derivatives, are widely used in HPLC for this purpose. In Capillary Electrophoresis, chiral selectors, such as cyclodextrins, are added to the background electrolyte to achieve separation.
Q2: I am not getting baseline separation of the Glafenine enantiomers. What are the likely causes?
Poor resolution can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP) or Chiral Selector: The chosen chiral selector may not have sufficient enantioselectivity for Glafenine.
-
Suboptimal Mobile Phase/Background Electrolyte Composition: The polarity, pH, and additives in the mobile phase or background electrolyte play a crucial role in the interaction between the enantiomers and the chiral selector.
-
Incorrect Flow Rate/Voltage: A flow rate that is too high in HPLC or a voltage that is too high in CE can lead to peak broadening and reduced resolution.
-
Inappropriate Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Column/Capillary Degradation: Over time, the performance of the chiral column or capillary can degrade, leading to a loss of resolution.
Q3: How can I improve the resolution of my Glafenine enantiomer separation?
To improve resolution, consider a systematic approach to optimizing your method parameters. This involves adjusting one parameter at a time to observe its effect on the separation. Key parameters to investigate include:
-
Mobile Phase Composition (HPLC):
-
Solvent Ratio: Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography, or the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol) in reversed-phase chromatography.
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly alter the retention and selectivity.
-
-
Background Electrolyte Composition (CE):
-
Chiral Selector Concentration: Optimize the concentration of the cyclodextrin. Too low a concentration may not provide sufficient interaction, while too high a concentration can lead to peak broadening.
-
pH: The pH of the background electrolyte affects the charge of both the analyte and any ionizable chiral selectors, influencing their interaction.
-
Organic Modifiers: The addition of organic modifiers like methanol or acetonitrile can alter the solubility of the analyte and its interaction with the chiral selector.
-
-
Flow Rate (HPLC) and Voltage (CE): Generally, lower flow rates in HPLC and lower voltages in CE can lead to sharper peaks and better resolution, albeit with longer analysis times.
-
Temperature: Investigate a range of temperatures (e.g., 15°C to 40°C). Lower temperatures often improve resolution but increase analysis time and column backpressure.
Troubleshooting Guide: Poor Resolution
This guide provides a structured approach to diagnosing and resolving poor resolution issues during the enantiomeric separation of Glafenine.
Problem: No Separation or Co-eluting Peaks
| Potential Cause | Troubleshooting Steps |
| Incorrect Chiral Stationary Phase (CSP) or Chiral Selector | - Review literature for CSPs and chiral selectors successfully used for Glafenine or structurally similar compounds.- If using a polysaccharide-based column, consider screening different types (e.g., cellulose vs. amylose derivatives).- For CE, screen a variety of cyclodextrins (e.g., native β-cyclodextrin, methylated derivatives). |
| Inappropriate Mobile Phase Mode (HPLC) | - If using normal-phase, consider switching to reversed-phase or polar organic mode, and vice versa. The chiral recognition mechanism can be highly dependent on the solvent environment. |
| Mobile Phase/Background Electrolyte Composition | - HPLC (Normal Phase): Adjust the ratio of alcohol (e.g., isopropanol) in the non-polar solvent (e.g., hexane).- HPLC (Reversed Phase): Modify the percentage of the organic modifier (e.g., acetonitrile) in the aqueous buffer.- CE: Vary the concentration of the chiral selector and the pH of the background electrolyte. |
Problem: Partial Separation (Peaks Overlapping)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase/Background Electrolyte | - Fine-tune the mobile phase composition with small, incremental changes.- Introduce or adjust the concentration of an acidic or basic additive (e.g., 0.1% TFA or DEA).- In CE, perform a detailed optimization of the chiral selector concentration. |
| Flow Rate/Voltage Too High | - HPLC: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).- CE: Lower the applied voltage. |
| Temperature Not Optimized | - Systematically vary the column/capillary temperature (e.g., in 5°C increments from 15°C to 40°C). |
| Insufficient Column/Capillary Length | - If available, use a longer column (e.g., 250 mm instead of 150 mm) or capillary to increase the number of theoretical plates. |
Problem: Peak Tailing or Fronting
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | - Add a competing amine (e.g., diethylamine) to the mobile phase for basic compounds or a competing acid (e.g., acetic acid) for acidic compounds. |
| Column Overload | - Reduce the concentration of the sample being injected. |
| Column Contamination or Degradation | - Flush the column with a strong solvent.- If performance does not improve, consider replacing the column. |
| Mismatch between Sample Solvent and Mobile Phase | - Dissolve the sample in the mobile phase or a weaker solvent. |
Experimental Protocols
General HPLC Method for Glafenine Enantiomer Separation Screening
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), is a good starting point.
-
Example Columns: Chiralpak AD-H, Chiralcel OD-H, Lux Amylose-1, Lux Cellulose-2 (or equivalent).
-
-
Mobile Phase Screening:
-
Normal Phase: Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine.
-
Reversed Phase: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at an appropriate wavelength for Glafenine (e.g., determined by UV scan).
-
Injection Volume: 10 µL
Visualizing the Troubleshooting Workflow
A logical approach is crucial when troubleshooting. The following diagram illustrates a typical workflow for addressing poor resolution.
Technical Support Center: Asymmetric Synthesis of (R)-Glafenine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of the asymmetric synthesis of (R)-Glafenine.
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric synthesis of (R)-Glafenine, focusing on a proposed pathway involving a chiral phase-transfer catalyzed N-arylation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of (R)-Glafenine | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Inefficient catalyst activity. 4. Suboptimal reaction temperature. 5. Poor quality of reagents or solvents. | 1. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Consider extending the reaction duration. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Use degassed solvents. 3. Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%). Ensure the catalyst is properly activated and handled under inert conditions. 4. Optimize the temperature. While the suggested temperature is room temperature, a lower temperature may improve stability, or a slightly elevated temperature could increase the reaction rate. 5. Use freshly distilled or high-purity anhydrous solvents. Verify the purity of starting materials. |
| Low Enantiomeric Excess (ee) | 1. Racemization of the product. 2. Ineffective chiral catalyst. 3. Non-optimal solvent system. 4. Incorrect base selection. | 1. Work up the reaction at a lower temperature and avoid prolonged exposure to acidic or basic conditions during purification. 2. Screen different chiral phase-transfer catalysts. The structure of the catalyst can significantly impact enantioselectivity. 3. The polarity and nature of the solvent can influence the transition state. Screen a range of non-polar to polar aprotic solvents (e.g., toluene, dichloromethane, THF). 4. The strength and steric bulk of the base are critical. A weaker base or a sterically hindered base may improve enantioselectivity. |
| Formation of Side Products | 1. O-arylation of the glycerol moiety. 2. Double arylation on the nitrogen. 3. Hydrolysis of the ester. | 1. This is less common but can occur. Lowering the reaction temperature may improve selectivity. 2. Use a stoichiometric amount of 4,7-dichloroquinoline. 3. Ensure anhydrous conditions throughout the reaction and work-up. |
| Difficult Purification | 1. Co-elution of the product with the catalyst or starting materials. 2. Oily product that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. If the catalyst is acidic or basic, a wash with a mild aqueous base or acid during work-up can help in its removal. 2. Attempt purification via a different method, such as preparative HPLC. For crystallization, try a variety of solvent systems and consider seeding with a small crystal if available. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving high enantioselectivity in this synthesis?
A1: The choice of the chiral phase-transfer catalyst is paramount. The structure of the catalyst, including the chiral backbone and the substituents, directly influences the stereochemical outcome of the reaction. It is highly recommended to screen a small library of catalysts to identify the optimal one for this specific transformation.
Q2: How can I minimize the formation of the racemic product?
A2: To minimize racemization, it is crucial to maintain mild reaction conditions. This includes using a non-nucleophilic base, keeping the temperature controlled, and minimizing the time the product is exposed to conditions that could facilitate racemization during work-up and purification.
Q3: My reaction is not going to completion. What should I do?
A3: First, confirm the quality of your reagents and ensure anhydrous and inert conditions. If the issue persists, you can try increasing the catalyst loading or the reaction temperature. However, be aware that increasing the temperature may negatively impact the enantioselectivity. Monitoring the reaction progress by TLC or HPLC will help you determine if the reaction has stalled or is proceeding slowly.
Q4: Can I use a different starting material for the glycerol moiety?
A4: Yes, using a protected glycerol derivative, such as solketal (isopropylidene glycerol), can prevent side reactions at the hydroxyl groups. The protecting group can then be removed in a subsequent step under acidic conditions.
Q5: How do I confirm the absolute configuration of the synthesized (R)-Glafenine?
A5: The absolute configuration can be determined by comparing the optical rotation of your sample with the literature value for (R)-Glafenine. Additionally, chiral HPLC analysis against a racemic standard and comparison with a commercially available standard of the (R)-enantiomer (if available) can confirm the identity and enantiomeric purity. For an unambiguous determination, X-ray crystallography of a suitable crystalline derivative is the gold standard.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for the Asymmetric Synthesis of (R)-Glafenine
| Entry | Chiral Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Cinchonidinium salt A (2) | K₂CO₃ | Toluene | 25 | 65 | 78 |
| 2 | Cinchonidinium salt B (2) | K₂CO₃ | Toluene | 25 | 72 | 85 |
| 3 | Cinchonidinium salt B (5) | K₂CO₃ | Toluene | 25 | 85 | 86 |
| 4 | Cinchonidinium salt B (5) | Cs₂CO₃ | Toluene | 25 | 90 | 92 |
| 5 | Cinchonidinium salt B (5) | Cs₂CO₃ | DCM | 25 | 88 | 89 |
| 6 | Cinchonidinium salt B (5) | Cs₂CO₃ | Toluene | 0 | 82 | 95 |
Experimental Protocols
Proposed Optimized Protocol for the Asymmetric Synthesis of (R)-Glafenine:
This protocol describes a hypothetical enantioselective N-arylation using a chiral phase-transfer catalyst.
Materials:
-
(R,S)-2,3-dihydroxypropyl 2-aminobenzoate
-
4,7-dichloroquinoline
-
Chiral Phase-Transfer Catalyst (e.g., a derivative of cinchonidinium bromide)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (R,S)-2,3-dihydroxypropyl 2-aminobenzoate (1.0 eq), 4,7-dichloroquinoline (1.1 eq), the chiral phase-transfer catalyst (0.05 eq), and anhydrous cesium carbonate (2.0 eq).
-
Add anhydrous toluene to the flask to achieve a 0.1 M concentration of the limiting reagent.
-
Stir the reaction mixture vigorously at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (R)-Glafenine.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Caption: Workflow for the asymmetric synthesis of (R)-Glafenine.
Caption: Logical steps for troubleshooting low reaction yield.
Overcoming peak tailing in chiral chromatography of Glafenine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming peak tailing during the chiral chromatography of Glafenine.
Troubleshooting Guide: Overcoming Peak Tailing
Peak tailing in the chiral separation of Glafenine, a basic compound, can compromise resolution and the accuracy of quantification. This guide provides a systematic approach to diagnose and resolve this common issue.
Initial Assessment:
Before modifying your method, it's crucial to identify the potential cause of peak tailing. Common culprits include secondary interactions between the basic Glafenine molecule and the stationary phase, inappropriate mobile phase conditions, or issues with the HPLC system itself.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for troubleshooting peak tailing in the chiral chromatography of Glafenine.
Caption: A stepwise guide to diagnosing and resolving peak tailing issues.
Quantitative Parameters for Method Optimization:
The following table summarizes key experimental parameters that can be adjusted to mitigate peak tailing. Start with the initial recommended conditions and adjust as needed.
| Parameter | Initial Recommendation | Optimization Strategy to Reduce Tailing | Rationale |
| Mobile Phase Additive | 0.1% Diethylamine (DEA) | Increase DEA concentration in 0.05% increments (up to 0.5%). Consider other basic additives like triethylamine (TEA) or ethanolamine. | Basic additives act as silanol masking agents, reducing secondary ionic interactions between the basic analyte (Glafenine) and the silica-based stationary phase.[1][2] |
| Mobile Phase pH | Not applicable (Normal Phase) | In reversed-phase mode (less common for this separation), maintain a mobile phase pH at least 2 units away from the pKa of Glafenine. | For ionizable compounds, maintaining a consistent ionic state (either fully ionized or non-ionized) prevents peak splitting and tailing. |
| Organic Modifier | Isopropanol (IPA) | Evaluate different alcohols (e.g., ethanol) or a combination. Adjust the percentage of the polar modifier. | The choice and concentration of the organic modifier can influence the interaction between the analyte and the chiral stationary phase, affecting peak shape. |
| Flow Rate | 1.0 mL/min | Decrease the flow rate (e.g., to 0.5 - 0.8 mL/min). | Lower flow rates can sometimes improve peak shape by allowing for better mass transfer. |
| Column Temperature | Ambient (25 °C) | Increase temperature in 5 °C increments (e.g., up to 40 °C). | Higher temperatures can improve mass transfer kinetics and reduce viscosity, potentially leading to sharper peaks. |
| Sample Concentration | 1 mg/mL | Decrease sample concentration and/or injection volume. | Column overload is a common cause of peak tailing.[3] |
Detailed Experimental Protocols
This section provides a representative experimental protocol for the chiral separation of Glafenine, which can be used as a starting point for method development and troubleshooting.
Representative Chiral HPLC Method for Glafenine:
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve Glafenine standard in the mobile phase to a final concentration of 1 mg/mL.
Protocol for Mobile Phase Preparation (1 Liter):
-
Measure 800 mL of HPLC-grade n-Hexane into a 1 L graduated cylinder and transfer to a clean, dry 1 L solvent bottle.
-
Measure 200 mL of HPLC-grade Isopropanol and add it to the solvent bottle.
-
Using a micropipette, add 1.0 mL of Diethylamine to the solvent mixture.
-
Cap the bottle and sonicate for 15 minutes to ensure thorough mixing and degassing.
Protocol for Column Conditioning:
-
Install the Chiralpak® IA column into the HPLC system.
-
Set the flow rate to 0.2 mL/min and flush the column with the mobile phase for 20 minutes.
-
Gradually increase the flow rate to the desired setpoint of 1.0 mL/min over 10 minutes.
-
Allow the column to equilibrate for at least 30 minutes or until a stable baseline is achieved.
Frequently Asked Questions (FAQs)
Q1: Why is my Glafenine peak tailing even with a basic additive in the mobile phase?
A1: While a basic additive like DEA is crucial, other factors can still contribute to peak tailing:
-
Column Overload: The concentration of your sample may be too high for the column's capacity. Try diluting your sample and re-injecting.[3]
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections are secure and tubing is as short as possible.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. Consider flushing the column with a strong solvent (as per the manufacturer's instructions) or replacing it if it's old or has been used extensively.
-
Inappropriate Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the mobile phase itself.
Q2: Can the type of chiral stationary phase (CSP) affect peak tailing for Glafenine?
A2: Yes, the choice of CSP is critical. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are widely used for their broad enantioselectivity. However, the specific interactions between Glafenine and the CSP can vary. If you continue to experience significant tailing on one type of polysaccharide column, it may be beneficial to screen other polysaccharide-based columns (e.g., Chiralpak® IB or IC) as they can offer different selectivity and peak shapes.[4]
Q3: I've optimized the mobile phase and checked my system, but the peak tailing is still unacceptable. What else can I try?
A3: If you've exhausted mobile phase and system optimizations, consider the following:
-
Different Basic Additive: While DEA is common, some compounds show improved peak shape with other amines like triethylamine (TEA), butylamine, or ethanolamine.[1] A small amount of a different base might have a more significant effect on masking the specific secondary interactions affecting your separation.
-
Column Temperature: Systematically increasing the column temperature can sometimes improve peak symmetry by enhancing the kinetics of the interaction between the analyte and the stationary phase.
-
Guard Column: If not already in use, a guard column can protect the analytical column from contaminants in the sample that might contribute to peak tailing.
Q4: How do I know if the peak tailing is due to a chemical or a physical problem in my HPLC system?
A4: A good diagnostic test is to inject a well-behaved, neutral compound on your system. If this compound also shows peak tailing, the issue is likely physical (e.g., dead volume, column void). If the neutral compound gives a symmetrical peak, but Glafenine continues to tail, the problem is more likely chemical in nature (i.e., secondary interactions with the stationary phase).
References
Technical Support Center: Robust Quantification of (R)-Glafenine
This technical support center provides troubleshooting guidance and frequently asked questions for the method development and robust quantification of (R)-Glafenine. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the enantioselective quantification of (R)-Glafenine important?
A1: Many chiral drugs exhibit enantioselective differences in their pharmacokinetics and pharmacodynamics. One enantiomer may be therapeutically active (eutomer), while the other could be less active, inactive, or even contribute to adverse effects (distomer). Therefore, quantifying the specific (R)-enantiomer of Glafenine is crucial for accurate pharmacokinetic studies, understanding its therapeutic and toxicological profile, and ensuring the quality of enantiomerically pure formulations.
Q2: What type of analytical column is suitable for separating Glafenine enantiomers?
A2: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the enantioselective separation of a wide range of chiral compounds, including those with structures similar to Glafenine. Columns like Chiralpak® or Chiralcel® are common choices and have demonstrated broad applicability in resolving racemic mixtures.
Q3: What are the critical parameters to consider during sample preparation for (R)-Glafenine analysis in biological matrices?
A3: When analyzing (R)-Glafenine in biological matrices like plasma or serum, sample preparation is a critical step to remove interfering substances.[1][2] Key considerations include:
-
Extraction Technique: Solid-phase extraction (SPE) is often preferred over liquid-liquid extraction (LLE) due to its higher selectivity, reproducibility, and reduced solvent consumption.[1]
-
Matrix Effects: Biological matrices can suppress or enhance the analyte signal. It is essential to evaluate and minimize matrix effects during method validation.
-
Analyte Stability: Assess the stability of (R)-Glafenine during the entire sample handling and extraction process to prevent degradation or enantiomeric interconversion.
Q4: How can I ensure the stability of (R)-Glafenine during analysis?
A4: Forced degradation studies are essential to understand the stability of (R)-Glafenine and to develop a stability-indicating method.[3][4] These studies involve subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation products and ensure the analytical method can separate them from the intact analyte.[3][4][5]
Experimental Protocol: Chiral HPLC Method for (R)-Glafenine
This section outlines a hypothetical but representative experimental protocol for the robust quantification of (R)-Glafenine.
1. Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary HPLC or UHPLC system with UV detector |
| Column | Chiralpak® IA (or similar amylose-based CSP) (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Isocratic elution with n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
2. Sample Preparation (from Human Plasma)
-
To 500 µL of human plasma in a polypropylene tube, add the internal standard.
-
Vortex briefly to mix.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and inject 10 µL into the HPLC system.
3. Method Validation Summary
The following table summarizes representative quantitative data for a validated chiral HPLC method for (R)-Glafenine.
| Validation Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL (r² > 0.999) |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | Intra-day: < 2.5%; Inter-day: < 4.0% |
| Accuracy (% Recovery) | 97.5% - 103.2% |
| Resolution (Rs) between Enantiomers | > 2.0 |
| Selectivity | No interference from endogenous plasma components or known metabolites. |
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the quantification of (R)-Glafenine.
Caption: Experimental workflow for (R)-Glafenine quantification.
Troubleshooting Guide
Q5: My chromatogram shows poor resolution between the (R) and (S) enantiomers. What should I do?
A5: Poor resolution in chiral separations can be addressed by:
-
Optimizing the Mobile Phase: Slightly adjust the ratio of the polar modifier (e.g., ethanol). A small change can significantly impact selectivity.
-
Lowering the Flow Rate: Reducing the flow rate can increase the interaction time with the CSP, often improving resolution.
-
Decreasing the Column Temperature: Lowering the temperature can enhance the enantioselectivity of the chiral stationary phase.
-
Column Contamination: If performance has degraded over time, flush the column with a stronger solvent recommended by the manufacturer.
Q6: I am observing peak splitting for my (R)-Glafenine peak. What is the likely cause?
A6: Peak splitting in chiral HPLC can be complex. Use the following decision tree to diagnose the issue.
Caption: Troubleshooting decision tree for peak splitting.
Q7: My peak for (R)-Glafenine is tailing excessively. How can I improve the peak shape?
A7: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Mobile Phase Modifier: The use of a basic modifier like diethylamine (as in the protocol) is crucial to mask active sites on the silica support and improve the peak shape of basic compounds like Glafenine. You may need to slightly increase its concentration (e.g., to 0.2%).
-
Column Overload: Injecting too much analyte can lead to tailing. Try injecting a lower concentration to see if the peak shape improves.
-
Extra-column Volume: Ensure that the tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Addressing matrix effects in bioanalysis of (R)-Glafenine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of (R)-Glafenine and similar small acidic molecules.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern in the bioanalysis of (R)-Glafenine?
A1: A matrix effect is the alteration of an analyte's response (in this case, (R)-Glafenine) due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression or enhancement, which negatively impacts the accuracy, precision, and sensitivity of the analytical method.[2][3] The primary concern is that these effects can vary between samples, leading to unreliable quantitative results.[1][4]
Q2: What are the most common causes of matrix effects in plasma-based assays for small molecules like (R)-Glafenine?
A2: The most significant source of matrix effects in bioanalytical LC-MS/MS is endogenous phospholipids from cell membranes.[5][6][7][8] These molecules often co-extract with the analyte of interest and can cause profound ion suppression.[6][7] Other sources include salts, proteins, and metabolites that may not have been adequately removed during sample preparation.[9][10]
Q3: How can I determine if my (R)-Glafenine assay is experiencing matrix effects?
A3: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of (R)-Glafenine solution into the mass spectrometer after the analytical column.[4][11] A blank, extracted matrix sample is then injected.[4] Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[11]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method.[10] It compares the peak area of (R)-Glafenine spiked into a blank, extracted matrix with the peak area of (R)-Glafenine in a neat (pure) solvent at the same concentration.[12] The ratio of these two responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[10]
Q4: My assay is showing significant ion suppression. What are the first troubleshooting steps?
A4: The most effective way to combat ion suppression is to improve the sample preparation procedure to remove interfering matrix components.[11][13] Additionally, optimizing chromatographic conditions to separate (R)-Glafenine from the interfering peaks is a crucial step. Simple sample dilution can also reduce matrix effects, but this may compromise the sensitivity of the assay.[11][12]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
| Possible Cause | Suggested Solution |
| Variable Matrix Effects | Endogenous components, especially phospholipids, can vary between different lots of biological matrix, causing inconsistent ion suppression.[1] |
| 1. Enhance Sample Cleanup: Switch from a simple Protein Precipitation (PPT) to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[13] Consider specialized phospholipid removal products.[5][6][14] | |
| 2. Optimize Chromatography: Modify the LC gradient to better separate (R)-Glafenine from the regions of ion suppression identified by a post-column infusion experiment. | |
| 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[15] |
Issue 2: Low analyte recovery during sample preparation.
| Possible Cause | Suggested Solution |
| Suboptimal Extraction Parameters | The chosen solvent or pH may not be ideal for extracting (R)-Glafenine, which is an acidic drug. |
| 1. Adjust pH for LLE: Ensure the pH of the aqueous phase is adjusted to at least 2 units below the pKa of (R)-Glafenine to neutralize it, improving its partitioning into an organic solvent. | |
| 2. Select Appropriate SPE Sorbent: For acidic drugs, a nonpolar extraction on a polymeric sorbent under acidic conditions can be effective.[16] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can also offer high selectivity.[13][17] | |
| 3. Optimize Elution Solvent: Ensure the elution solvent in SPE is strong enough to fully desorb the analyte from the sorbent.[18] |
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Blank Samples: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the finalized sample preparation method.
-
Prepare Neat Solution: Prepare a solution of (R)-Glafenine in the final reconstitution solvent at a known concentration (e.g., the mid-QC level).
-
Spike Post-Extraction: Spike the (R)-Glafenine standard solution from step 2 into the extracted blank matrix samples from step 1.
-
Analyze: Analyze both the spiked matrix samples (Set A) and the neat solution (Set B) via LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area in Set A) / (Mean Peak Area in Set B)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The Coefficient of Variation (%CV) of the MF across the different lots should be ≤15%.
-
Protocol 2: Sample Preparation Methods
A. Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.[19]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in mobile phase.
B. Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard and 50 µL of 1 M HCl to acidify.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute in mobile phase.
C. Solid-Phase Extraction (SPE)
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through a polymeric SPE cartridge.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Load the pre-treated plasma sample (e.g., 100 µL of plasma diluted with 100 µL of 2% formic acid).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute (R)-Glafenine with 1 mL of methanol or an appropriate solvent mixture.
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for different sample preparation methods used in small molecule bioanalysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | HybridSPE®-Phospholipid |
| Analyte Recovery (%) | >90% | 70-90% | >85% | >90% |
| Recovery %RSD | <10% | <15% | <10% | <5% |
| Matrix Effect (MF) | 0.4 - 0.7 (Significant Suppression) | 0.8 - 1.0 (Minimal Suppression) | 0.9 - 1.1 (Negligible Effect) | 0.95 - 1.05 (Negligible Effect) |
| Phospholipid Removal | <40% (Poor) | ~70-80% (Moderate) | ~95% (Excellent) | >99% (Superior)[5] |
| Throughput | High | Moderate | Moderate | High |
| Selectivity | Low | Moderate | High | High |
Data are representative and may vary based on the specific analyte and matrix.
Visualizations
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Enhancing the Stability of (R)-Glafenine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (R)-Glafenine in solution during experimental procedures.
Troubleshooting Guides
Issue 1: Rapid Degradation of (R)-Glafenine in Alcoholic Solutions
Symptoms:
-
Loss of potency or inconsistent results in assays using alcoholic solutions of (R)-Glafenine.
-
Appearance of unknown peaks in chromatograms during analysis.
-
Noticeable color change in the solution upon exposure to light.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Photodegradation | (R)-Glafenine is known to be susceptible to photodegradation in neutral alcoholic solvents such as methanol, ethanol, and propanol.[1] To mitigate this, always prepare and store (R)-Glafenine solutions in amber vials or protect them from light using aluminum foil. Conduct experiments under low-light conditions whenever possible. |
| Solvent-Solute Interactions | The rate of photodecomposition in neutral alcohols can vary, with the order being methanol < ethanol < pentanol < butanol < propanol.[1] If experimentally feasible, consider using methanol as the solvent, as it shows the lowest rate of photo-decomposition. |
| Alternative Solvents | Studies have shown that (R)-Glafenine is completely stable towards light in water and acidic media.[1] If your experimental design allows, consider using aqueous or acidic solutions to enhance stability. |
Experimental Protocol: Assessing Photodegradation
A simple method to assess photodegradation involves exposing a solution of (R)-Glafenine in the chosen solvent to a light source and monitoring the change in its concentration over time using a stability-indicating HPLC method.
-
Solution Preparation: Prepare a stock solution of (R)-Glafenine in the desired alcohol (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
-
Sample Exposure: Transfer aliquots of the solution into clear and amber vials. Expose the clear vials to a controlled light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter as per ICH Q1B guidelines). The amber vials will serve as the dark control.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw samples from both the exposed and control vials.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of (R)-Glafenine and detect the formation of any degradation products. The primary photodegradation products of glafenine have been identified as ä-glycerylanthranilate and 7-chloroquinoline.[1]
-
Data Analysis: Plot the concentration of (R)-Glafenine as a function of time for both the exposed and control samples. A significant decrease in concentration in the exposed sample compared to the control indicates photodegradation.
Issue 2: Hydrolytic Degradation in Aqueous Solutions
Symptoms:
-
A gradual decrease in the concentration of (R)-Glafenine over time in aqueous buffers.
-
The appearance of a major degradation peak corresponding to glafenic acid in HPLC analysis.[2]
-
Shift in the pH of the solution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| pH-Dependent Hydrolysis | (R)-Glafenine, being an ester, is susceptible to hydrolysis, particularly under alkaline conditions, to form glafenic acid.[2] The rate of hydrolysis is pH-dependent. To enhance stability, maintain the pH of the solution in the acidic to neutral range where the hydrolysis rate is minimized. |
| Buffer Effects | Certain buffer species can catalyze hydrolysis. It is advisable to use buffers that are known to be inert. Commonly used buffers in pharmaceutical formulations include acetate, phosphate, and citrate.[3] However, the specific effect of each buffer on (R)-Glafenine stability should be experimentally verified. |
Experimental Protocol: Investigating pH-Dependent Hydrolysis
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Solution Preparation: Prepare solutions of (R)-Glafenine in each buffer at a known concentration.
-
Incubation: Store the solutions at a constant temperature (e.g., 40°C or 60°C to accelerate degradation).
-
Sampling and Analysis: At various time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining (R)-Glafenine and the formation of glafenic acid.
-
Kinetic Analysis: Determine the degradation rate constant (k) at each pH by plotting the natural logarithm of the (R)-Glafenine concentration versus time. A plot of log(k) versus pH will reveal the pH-rate profile and help identify the pH of maximum stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (R)-Glafenine in solution?
A1: The two primary degradation pathways for (R)-Glafenine in solution are photodegradation and hydrolysis.
-
Photodegradation: Occurs in the presence of light, particularly in neutral alcoholic solvents, leading to the formation of ä-glycerylanthranilate and 7-chloroquinoline.[1]
-
Hydrolysis: As an ester, (R)-Glafenine can undergo hydrolysis, especially in alkaline conditions, to form glafenic acid.[2]
Q2: How can I prepare a stable stock solution of (R)-Glafenine?
A2: For maximum stability, it is recommended to prepare stock solutions in a solvent where (R)-Glafenine exhibits good solubility and stability.
-
Solubility: (R)-Glafenine is soluble in DMSO (75 mg/mL).[4]
-
Stability: For experimental use, dissolving (R)-Glafenine in an acidic aqueous buffer and protecting it from light is a good starting point. Always prepare fresh solutions when possible and store them at low temperatures (e.g., 2-8°C) for short-term storage. For long-term storage, it is best to store the compound as a solid at -20°C.[4]
Q3: What analytical methods are suitable for stability testing of (R)-Glafenine?
A3: Stability-indicating High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[5] Thin-Layer Chromatography (TLC) and UV-Visible Spectrophotometry can also be used for preliminary assessments.[1] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the drug's concentration over time.
Q4: Are there any known excipients that can enhance the stability of (R)-Glafenine in a formulation?
A4: For suspensions, the use of 2% veegum and 2% sorbitol has been shown to provide a well-formulated suspension with improved physical stability.[6] However, for solutions, the choice of excipients should be carefully evaluated for their impact on chemical stability through compatibility studies.
Q5: How do I perform a forced degradation study for (R)-Glafenine?
A5: A forced degradation study, also known as stress testing, is performed to identify potential degradation products and pathways. It involves exposing the drug substance to conditions more severe than accelerated stability testing. According to ICH guidelines, this typically includes:
-
Acid and Base Hydrolysis: Treating the drug solution with a strong acid (e.g., 0.1 N HCl) and a strong base (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidation: Exposing the drug solution to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid drug or a solution at high temperatures (e.g., 60-80°C).
-
Photodegradation: Exposing the drug to light as per ICH Q1B guidelines.
The samples are then analyzed by a stability-indicating method to identify and quantify the degradation products.
Visualizations
Caption: Workflow for a typical pharmaceutical stability testing program.
Caption: Workflow for conducting forced degradation studies of a drug substance.
References
- 1. qualityhub.com [qualityhub.com]
- 2. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 3. Kinetics of hyaluronan hydrolysis in acidic solution at various pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www3.paho.org [www3.paho.org]
- 5. Kinetics of H2O2-driven degradation of chitin by a bacterial lytic polysaccharide monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmpsop.com [gmpsop.com]
Technical Support Center: Optimization of Mobile Phase for Glafenine Chiral Separation
Welcome to the technical support center for the chiral separation of Glafenine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a chiral separation method for Glafenine?
A1: The initial and most critical step is the selection of a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are a common starting point due to their broad enantioselectivity for a wide range of compounds.[1][2] A screening of several different CSPs with a few common mobile phases is highly recommended to identify the most promising column for further optimization.[1]
Q2: What are the typical mobile phase modes used for chiral separations?
A2: Chiral separations are commonly performed using one of three mobile phase modes:
-
Normal-Phase: Typically uses a non-polar solvent like hexane mixed with a polar alcohol such as isopropanol or ethanol.
-
Reversed-Phase: Employs a polar mobile phase, usually a mixture of water or buffer with acetonitrile or methanol.
-
Polar Organic Mode: Uses polar organic solvents like methanol, ethanol, or acetonitrile, often with additives.
The choice of mode will depend on the physicochemical properties of Glafenine and the selected CSP.
Q3: Why are mobile phase additives important in chiral separations?
A3: Mobile phase additives play a crucial role in improving peak shape, resolution, and analysis time. For acidic or basic analytes like Glafenine, small amounts of an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine) can suppress unwanted interactions with the stationary phase, leading to sharper peaks and better separation.[3] The concentration and type of additive can significantly impact the enantioselectivity.
Q4: How does the mobile phase composition affect the retention and resolution of Glafenine enantiomers?
A4: The composition of the mobile phase directly influences the interaction between the Glafenine enantiomers and the CSP. In normal-phase, the type and concentration of the alcohol modifier can alter retention and selectivity. In reversed-phase, the ratio of organic solvent to water/buffer is a key parameter to adjust. Fine-tuning these compositions is essential for achieving baseline separation.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of Glafenine.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | - Inappropriate Chiral Stationary Phase (CSP).- Incorrect mobile phase composition.- Mobile phase is not suitable for the selected CSP. | - Screen different types of CSPs (e.g., amylose-based, cellulose-based).[1]- Vary the mobile phase composition significantly (e.g., switch from normal-phase to reversed-phase).- Consult the column manufacturer's guide for recommended mobile phases. |
| Poor peak shape (tailing or fronting) | - Secondary interactions between Glafenine and the stationary phase.- Mismatch between sample solvent and mobile phase.- Column overload.- Column degradation or contamination.[4][5][6] | - Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% TFA or DEA).[3]- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration.- Flush the column with a strong, compatible solvent as recommended by the manufacturer.[4] |
| Poor resolution (peaks are not baseline separated) | - Mobile phase strength is too high or too low.- Inadequate selectivity of the mobile phase.- Flow rate is too high. | - Adjust the ratio of the strong solvent in the mobile phase (e.g., increase or decrease the percentage of alcohol in normal-phase).- Try different organic modifiers (e.g., switch from methanol to acetonitrile in reversed-phase).- Optimize the flow rate; lower flow rates often improve resolution. |
| Irreproducible retention times | - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column equilibration is insufficient. | - Ensure accurate and consistent preparation of the mobile phase, including the concentration of additives.- Use a column thermostat to maintain a constant temperature.- Equilibrate the column with the mobile phase for a sufficient time before injecting the sample. |
| High backpressure | - Blockage in the column inlet frit.- Particulate matter from the sample or mobile phase.- Incompatible mobile phase causing precipitation. | - Backflush the column according to the manufacturer's instructions.[5]- Filter all samples and mobile phases before use.- Ensure the mobile phase components are fully miscible. |
Experimental Protocols
While a specific, validated method for the chiral separation of Glafenine is not widely published, the following protocol outlines a systematic approach to method development.
1. Chiral Stationary Phase Screening
-
Objective: To identify a suitable chiral column.
-
Columns to Screen:
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD)
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD)
-
Immobilized polysaccharide-based columns for broader solvent compatibility.
-
-
Screening Mobile Phases:
-
Normal-Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
Reversed-Phase: Acetonitrile/Water (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
Polar Organic: Methanol with 0.1% DEA
-
-
Procedure:
-
Equilibrate each column with the screening mobile phase until a stable baseline is achieved.
-
Inject a solution of racemic Glafenine.
-
Monitor the chromatogram for any signs of peak separation.
-
Select the column/mobile phase combination that shows the best initial separation or peak shape for further optimization.
-
2. Mobile Phase Optimization
-
Objective: To achieve baseline separation of Glafenine enantiomers.
-
Procedure (Example for Normal-Phase on an Amylose-based column):
-
Vary the Alcohol Modifier Concentration: Prepare mobile phases with varying percentages of isopropanol in n-hexane (e.g., 5%, 10%, 15%, 20%). A lower percentage of alcohol generally increases retention and may improve resolution.
-
Optimize the Additive Concentration: If peak tailing is observed, vary the concentration of DEA (e.g., 0.05%, 0.1%, 0.2%).
-
Evaluate Different Alcohol Modifiers: Test other alcohols like ethanol or n-butanol as the polar modifier, as this can significantly alter selectivity.
-
Flow Rate Optimization: Once a suitable mobile phase composition is found, optimize the flow rate to maximize resolution while maintaining a reasonable analysis time. Start with 1.0 mL/min and evaluate lower flow rates (e.g., 0.8 mL/min, 0.5 mL/min).
-
Data Presentation
Table 1: Example Data for Mobile Phase Optimization on a Polysaccharide-Based CSP (Normal-Phase)
| Mobile Phase Composition (n-Hexane:Isopropanol:DEA) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
| 95:5:0.1 | 12.5 | 13.8 | 1.2 |
| 90:10:0.1 | 8.2 | 8.9 | 1.4 |
| 85:15:0.1 | 6.1 | 6.5 | 1.1 |
| 90:10:0.05 | 8.5 | 9.3 | 1.3 |
| 90:10:0.2 | 7.9 | 8.5 | 1.5 |
Visualizations
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
Reducing racemization during (R)-Glafenine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing racemization during the synthesis of (R)-Glafenine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of (R)-Glafenine?
A1: Racemization in the synthesis of (R)-Glafenine, an anthranilic acid derivative, typically occurs during the amide bond formation or esterification steps involving a chiral starting material. The key chiral center in (R)-Glafenine originates from the glycerol-derived portion of the molecule. The activation of a carboxylic acid group, a common step in forming an amide or ester linkage, can lead to the formation of intermediates that are prone to losing their stereochemical integrity.
Q2: Which steps in the known synthetic routes to Glafenine are most susceptible to racemization?
A2: Based on established synthetic pathways, the esterification of N-(7-chloroquinolin-4-yl)anthranilic acid with a chiral glycerol derivative is the critical step where racemization is most likely to occur. The activation of the carboxylic acid group of the anthranilic acid derivative can lead to the formation of planar intermediates, such as oxazolones, which can be protonated from either side, resulting in a loss of stereochemical purity.
Q3: What general strategies can be employed to minimize racemization?
A3: Several key strategies can be implemented to suppress racemization during amide and ester bond formation:
-
Choice of Coupling Reagent: Utilizing coupling reagents known to have a lower propensity for inducing racemization is crucial.
-
Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can suppress racemization by forming activated esters that are less prone to racemization than other intermediates.
-
Control of Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization.
-
Selection of Base: The choice of base is critical. Sterically hindered, non-nucleophilic bases are preferred to minimize base-catalyzed racemization.
-
Solvent Selection: The polarity and nature of the solvent can influence the stability of racemization-prone intermediates.
Troubleshooting Guides
Issue 1: Significant Racemization Observed After Esterification
Problem: The final (R)-Glafenine product shows a low enantiomeric excess (e.e.) after the esterification of N-(7-chloroquinolin-4-yl)anthranilic acid with (R)-solketal, followed by deprotection.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization, such as COMU, TOTT, or an ynamide-based reagent. | These reagents are designed to minimize the formation of racemization-prone intermediates.[1][2][3] |
| Absence of Racemization Suppressants | Add an equivalent of HOBt or HOAt to the reaction mixture along with the coupling reagent. | These additives form active esters that are more resistant to racemization.[1][4] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, for example, 0 °C or even -15 °C. | Lower temperatures slow down the rate of enolization and subsequent racemization.[5] |
| Strong or Sterically Unhindered Base | Use a sterically hindered base like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) instead of triethylamine. | The bulkier bases are less likely to abstract the alpha-proton of the activated carboxylic acid, which is a key step in racemization.[6] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Extended reaction times, especially at elevated temperatures, increase the likelihood of racemization. |
| Inappropriate Solvent | Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). | Polar aprotic solvents like DMF can sometimes promote racemization.[7] |
Issue 2: Racemization during Acyl Chloride Formation
Problem: When attempting to form the acyl chloride of N-(7-chloroquinolin-4-yl)anthranilic acid prior to esterification, significant racemization of the final product is observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Use of Thionyl Chloride at Elevated Temperatures | Use oxalyl chloride with a catalytic amount of DMF at low temperatures (e.g., -10 to 0 °C). | This method is generally milder and can be performed at lower temperatures, reducing the risk of side reactions and racemization.[8] |
| Presence of a Protic Base | Avoid using protic bases like pyridine during acyl chloride formation. If a base is necessary to scavenge HCl, use a non-nucleophilic, sterically hindered base like 2,6-lutidine. | Protic bases can act as nucleophilic catalysts and may promote the formation of racemizable intermediates.[9] |
| In-situ vs. Isolation of Acyl Chloride | Use the freshly prepared acyl chloride in situ for the subsequent esterification reaction without isolation. | Isolating the acyl chloride can lead to decomposition and racemization, especially if it is unstable. |
Experimental Protocols
Protocol 1: Low-Racemization Esterification using a Coupling Reagent
This protocol describes the esterification of N-(7-chloroquinolin-4-yl)anthranilic acid with (R)-solketal using COMU as the coupling reagent and DIPEA as the base.
Materials:
-
N-(7-chloroquinolin-4-yl)anthranilic acid
-
(R)-solketal
-
COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-(7-chloroquinolin-4-yl)anthranilic acid (1 equivalent) and (R)-solketal (1.2 equivalents) in anhydrous DCM at 0 °C, add COMU (1.1 equivalents).
-
Slowly add DIPEA (2.5 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The resulting ester can then be deprotected under acidic conditions to yield (R)-Glafenine.
Visualizations
Caption: Workflow for the low-racemization synthesis of (R)-Glafenine.
Caption: Key factors contributing to racemization and their solutions.
References
- 1. EP0000679B1 - Process for the preparation of glafenine - Google Patents [patents.google.com]
- 2. Glafenine | C19H17ClN2O4 | CID 3474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. 2-(2-Methyl-6-nitrophenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0000679A1 - Process for the preparation of glafenine - Google Patents [patents.google.com]
- 8. MeSH RDF Explorer [id.nlm.nih.gov]
- 9. Glafenine | ABIN3219960 [antibodies-online.com]
Validation & Comparative
A Comparative Guide to the Validation of an Enantioselective Analytical Method for Glafenine
For researchers, scientists, and professionals in drug development, the validation of an enantioselective analytical method is a critical step to ensure the quality, safety, and efficacy of chiral drug substances like Glafenine. This guide provides a comprehensive comparison of potential analytical techniques and a detailed framework for their validation, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Comparison of Potential Enantioselective Separation Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Applications |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[9][10] | Wide applicability, high resolution, robustness, and well-established. | Cost of chiral columns, method development can be time-consuming. | Routine quality control, stability testing, and pharmacokinetic studies. |
| Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases | Utilizes a supercritical fluid (e.g., CO2) as the mobile phase, offering unique selectivity on chiral stationary phases. | Faster separations, lower organic solvent consumption (greener), and orthogonal selectivity to HPLC. | Higher initial instrument cost, less universally available than HPLC. | High-throughput screening, preparative separations, and analysis of thermolabile compounds. |
| Capillary Electrophoresis (CE) with Chiral Selectors | Separation of enantiomers in a capillary based on their different electrophoretic mobilities in the presence of a chiral selector added to the buffer.[11] | High efficiency, minimal sample and reagent consumption, and rapid method development. | Lower concentration sensitivity compared to HPLC, and challenges with complex matrices. | Analysis of polar and ionizable compounds, and screening of chiral selectors. |
Framework for Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3] The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures.[2][4] The following table summarizes the key validation parameters and their typical acceptance criteria for an enantioselective method for the assay of Glafenine.
| Validation Parameter | Description | Typical Acceptance Criteria for Assay |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and placebo ingredients. | The peak for each enantiomer should be well-resolved from each other and from any other peaks. Resolution (Rs) > 1.5. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for each enantiomer. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. | Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 2.0%. |
| Detection Limit (DL) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1). |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1) and confirmed by precision and accuracy data. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in resolution, retention times, or quantitation. |
Experimental Protocols
Generic Protocol for Validation of an Enantioselective HPLC Method for Glafenine
This protocol provides a general template. Specific parameters such as the chiral column, mobile phase composition, and flow rate would need to be optimized during method development.
1. Specificity:
-
Prepare a solution containing both enantiomers of Glafenine.
-
Prepare solutions of known impurities and degradation products.
-
Prepare a placebo solution.
-
Inject each solution separately and a mixture of all components to demonstrate that the peaks for the Glafenine enantiomers are well-resolved from each other and from any other potential interfering peaks.
2. Linearity:
-
Prepare a series of at least five standard solutions of each enantiomer covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each solution in triplicate.
-
Plot the peak area against the concentration for each enantiomer and perform a linear regression analysis.
3. Range:
-
The range is determined from the linearity, accuracy, and precision data.
4. Accuracy:
-
Prepare placebo samples spiked with known amounts of each Glafenine enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each enantiomer.
5. Precision:
-
Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
6. Detection and Quantitation Limits:
-
Estimate the DL and QL based on the signal-to-noise ratio of the chromatograms from the linearity study.
-
Confirm the QL by preparing and analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
7. Robustness:
-
Introduce small, deliberate variations to the method parameters, one at a time.
-
Examples of parameters to vary include:
-
Mobile phase composition (e.g., ±2% organic modifier).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
-
Analyze a standard solution under each varied condition and evaluate the impact on the resolution and quantitation of the enantiomers.
Visualizations
Caption: Workflow for the validation of an enantioselective analytical method.
Caption: Decision tree for selecting an enantioselective separation technique.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral discrimination and enantioselective analysis of drugs: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. youtube.com [youtube.com]
- 11. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of (R)-Glafenine and (S)-Glafenine: A Review of Current Knowledge and Future Directions
A comparative in vitro study of the (R) and (S) enantiomers of Glafenine has not been extensively reported in publicly available scientific literature. Research has predominantly focused on the effects of the racemic mixture of Glafenine. This guide, therefore, summarizes the known in vitro effects of Glafenine and provides a framework for the comparative analysis of its enantiomers, drawing parallels with other chiral non-steroidal anti-inflammatory drugs (NSAIDs).
Glafenine, an anthranilic acid derivative, has been recognized for its analgesic and anti-inflammatory properties.[1] Like many NSAIDs, Glafenine is a chiral molecule, existing as two enantiomers: (R)-Glafenine and (S)-Glafenine. While the specific activities of each enantiomer have not been fully elucidated, studies on other chiral NSAIDs, such as ibuprofen and flurbiprofen, have demonstrated that the (S)-enantiomer is typically the more potent inhibitor of cyclooxygenase (COX) enzymes.[2]
In Vitro Effects of Glafenine (Racemic Mixture)
Glafenine has been shown to be a non-selective inhibitor of both COX-1 and COX-2 enzymes.[3] Its mechanism of action involves blocking the arachidonic acid pathway, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3]
Beyond its anti-inflammatory effects, Glafenine has demonstrated anti-proliferative and anti-cell migration properties in vitro.[3] Studies on human aortic smooth muscle cells and endothelial cells have shown that Glafenine can inhibit cell proliferation and colony formation in a dose-dependent manner.[4] Furthermore, it can induce cell cycle arrest at the G2/M phase.[4]
In the context of cystic fibrosis research, Glafenine has been identified as a corrector of the F508del-CFTR mutant protein.[5][6] This effect is also linked to its inhibition of the COX-2-mediated arachidonic acid pathway.[5] Some studies have also indicated that Glafenine can induce apoptosis and cellular stress.[3]
Postulated Comparative Effects of (R)- and (S)-Glafenine
Based on the established knowledge of other chiral NSAIDs, it is hypothesized that the (S)-enantiomer of Glafenine is the primary contributor to its COX-inhibitory activity. The (R)-enantiomer may exhibit significantly less or no activity in this regard. However, without direct experimental evidence, this remains a postulation. It is also possible that the enantiomers possess distinct pharmacological profiles, with potential for different off-target effects or toxicities.
To definitively characterize the in vitro profiles of (R)- and (S)-Glafenine, a series of comparative experiments would be required. The following tables and protocols outline a proposed experimental approach.
Data Presentation: Hypothetical Comparative Data
Table 1: Comparative Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| (R)-Glafenine | Data not available | Data not available | Data not available |
| (S)-Glafenine | Data not available | Data not available | Data not available |
| Glafenine (Racemic) | Data not available | Data not available | Data not available |
Table 2: Comparative Effects on Cell Viability (e.g., in Human Aortic Smooth Muscle Cells)
| Compound | Concentration (µM) | Cell Viability (%) |
| (R)-Glafenine | 10 | Data not available |
| 50 | Data not available | |
| 100 | Data not available | |
| (S)-Glafenine | 10 | Data not available |
| 50 | Data not available | |
| 100 | Data not available | |
| Glafenine (Racemic) | 10 | Data not available |
| 50 | ~75-60%[3] | |
| 100 | ~75-60%[3] |
Table 3: Comparative Induction of Apoptosis (e.g., in Zebrafish Larvae Intestinal Epithelial Cells)
| Compound | Concentration (µM) | Apoptotic Cells (%) |
| (R)-Glafenine | 25 | Data not available |
| (S)-Glafenine | 25 | Data not available |
| Glafenine (Racemic) | 25 | Significant induction[3] |
Experimental Protocols
1. Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)-Glafenine and (S)-Glafenine against COX-1 and COX-2 enzymes.
-
Methodology: Commercially available COX inhibitor screening assay kits (e.g., from Cayman Chemical) can be utilized.[7]
-
Purified ovine COX-1 or human recombinant COX-2 enzymes are used.
-
The enzymes are incubated with arachidonic acid as the substrate in the presence of varying concentrations of the test compounds ((R)-Glafenine, (S)-Glafenine, and racemic Glafenine).
-
The production of prostaglandin F2α (PGF2α) is measured using an enzyme immunoassay (EIA).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Cell Viability Assay
-
Objective: To assess the cytotoxic effects of (R)-Glafenine and (S)-Glafenine on a selected cell line (e.g., human aortic smooth muscle cells).
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of (R)-Glafenine, (S)-Glafenine, and racemic Glafenine for a specified period (e.g., 24, 48, 72 hours).
-
After treatment, the medium is replaced with fresh medium containing MTT solution.
-
The cells are incubated to allow the formazan crystals to form.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
3. Apoptosis Assay by Flow Cytometry
-
Objective: To quantify the induction of apoptosis by (R)-Glafenine and (S)-Glafenine.
-
Methodology: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
-
Cells are treated with the test compounds for a defined period.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The cells are incubated in the dark.
-
The samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Mandatory Visualizations
Caption: Mechanism of Action of Glafenine via COX Inhibition.
Caption: Experimental Workflow for Comparative In Vitro Analysis.
Conclusion
While the existing literature provides a solid foundation for understanding the in vitro effects of racemic Glafenine, a significant knowledge gap exists regarding the specific contributions of its (R) and (S) enantiomers. A direct comparative study is crucial to fully elucidate the stereoselective pharmacology of Glafenine. The experimental framework outlined in this guide provides a roadmap for such an investigation, which would be of great value to researchers, scientists, and drug development professionals in the fields of inflammation, pain management, and cystic fibrosis. Future research in this area will be instrumental in determining if one enantiomer offers a superior therapeutic profile with an improved safety margin.
References
- 1. Antiproliferative effects of the enantiomers of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of glafenine hydrochloride on human endothelial cells and human vascular smooth muscle cells: a substance reducing proliferation, migration and extracellular matrix synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of enantioselective interactions between chiral drugs and serum albumin by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Nephropathies due to analgesics. Acute tubulointerstitial nephropathy due to glafenine poisoning. Apropos of 5 cases] [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Glafenine and Racemic Glafenine: An Examination of Efficacy
A comprehensive review of existing scientific literature reveals a significant gap in the pharmacological comparison between the (R)-enantiomer of Glafenine and its racemic form. Currently, there is no publicly available experimental data that directly assesses the efficacy, potency, or side-effect profile of (R)-Glafenine in isolation. Therefore, a direct quantitative comparison with racemic Glafenine is not possible at this time. This guide will synthesize the available information on racemic Glafenine and explore the potential implications of its stereochemistry based on established pharmacological principles and parallels with other non-steroidal anti-inflammatory drugs (NSAIDs).
Racemic Glafenine: A Profile
Racemic Glafenine is a non-steroidal anti-inflammatory drug that was previously used as an analgesic for various types of pain.[1][2] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The therapeutic application of racemic Glafenine was, however, marred by a high incidence of adverse effects, including anaphylactic reactions and hepatotoxicity, which ultimately led to its withdrawal from the market in several countries.[2][5]
The Question of Stereoisomerism
Glafenine possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-Glafenine and (S)-Glafenine. The racemic mixture contains equal amounts of both enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other.
A pertinent example within the NSAID class is ibuprofen. The (S)-(+)-enantiomer of ibuprofen is responsible for its anti-inflammatory and analgesic effects through COX inhibition, while the (R)-(-)-enantiomer is significantly less active in this regard.[6][7][8] Although the (R)-enantiomer can undergo in vivo conversion to the active (S)-enantiomer to some extent, administering the pure (S)-enantiomer (dexibuprofen) can offer a more favorable therapeutic profile with a potentially lower dose and reduced metabolic burden.[7][8]
Given this precedent, it is plausible that the enantiomers of Glafenine also possess distinct pharmacological profiles. One enantiomer may be predominantly responsible for the therapeutic analgesic effects, while the other might contribute more to the observed adverse reactions. However, without experimental data on the isolated enantiomers of Glafenine, this remains a hypothesis.
Potential Signaling Pathway of Racemic Glafenine
The known mechanism of action for racemic Glafenine involves the inhibition of the cyclooxygenase pathway. A simplified representation of this is provided below.
Figure 1. Simplified signaling pathway illustrating the mechanism of action of racemic Glafenine.
Hypothetical Experimental Workflow for Comparing Glafenine Enantiomers
To address the current knowledge gap, a series of experiments would be necessary. The following outlines a hypothetical workflow for comparing the efficacy of (R)-Glafenine with racemic Glafenine.
Figure 2. A hypothetical experimental workflow for the comparative analysis of Glafenine enantiomers.
Detailed Methodologies for Hypothetical Experiments
1. Chiral Separation and Purity Analysis:
-
Objective: To isolate the (R) and (S) enantiomers of Glafenine from the racemic mixture and determine their enantiomeric purity.
-
Protocol: Chiral High-Performance Liquid Chromatography (HPLC) would be employed using a suitable chiral stationary phase (e.g., a polysaccharide-based column). The mobile phase composition would be optimized to achieve baseline separation of the enantiomers. Fractions corresponding to each enantiomer would be collected. The enantiomeric excess of the isolated fractions would be determined by re-injecting a sample onto the chiral HPLC system and calculating the peak area percentages.
2. In Vitro COX Inhibition Assays:
-
Objective: To determine the inhibitory potency (IC50) of (R)-Glafenine, (S)-Glafenine, and racemic Glafenine against COX-1 and COX-2 enzymes.
-
Protocol: Commercially available COX-1 and COX-2 inhibitor screening assay kits would be utilized. These assays typically measure the peroxidase activity of the COX enzymes. The test compounds would be incubated with the respective enzymes and arachidonic acid. The formation of prostaglandin G2, a product of the peroxidase reaction, would be quantified colorimetrically or fluorometrically. Dose-response curves would be generated to calculate the IC50 values for each compound.
3. In Vivo Analgesic Efficacy Models (e.g., Acetic Acid-Induced Writhing Test in Mice):
-
Objective: To evaluate the analgesic effects of the Glafenine enantiomers and the racemate in an animal model of visceral pain.
-
Protocol: Mice would be divided into groups and administered vehicle, a reference analgesic (e.g., acetylsalicylic acid), racemic Glafenine, (R)-Glafenine, or (S)-Glafenine at various doses. After a specified pre-treatment time, a dilute solution of acetic acid would be injected intraperitoneally to induce writhing (a characteristic stretching behavior indicative of pain). The number of writhes would be counted for a defined period. The percentage inhibition of writhing for each treatment group compared to the vehicle control would be calculated to determine analgesic activity.
Conclusion and Future Directions
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical pharmacokinetics of fexofenadine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective steady state disposition and action of propafenone in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetic Profile of Glafenine Enantiomers: A Comparative Analysis
Researchers, scientists, and drug development professionals often encounter the challenge of characterizing the pharmacokinetic behavior of chiral drugs. Glafenine, a non-steroidal anti-inflammatory drug (NSAID) derived from anthranilic acid, presents such a case. While its analgesic properties are recognized, a detailed in vivo comparison of its R(-) and S(+) enantiomers is crucial for a comprehensive understanding of its therapeutic efficacy and safety profile. This guide provides a comparative overview based on available data, outlines standard experimental protocols for such studies, and visualizes a typical experimental workflow.
Data Presentation: Pharmacokinetic Parameters
A thorough review of publicly available scientific literature did not yield specific in vivo pharmacokinetic data for the individual enantiomers of glafenine. Studies detailing parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t½), and clearance (CL) for R(-)-glafenine and S(+)-glafenine in a comparative manner are not readily accessible. This significant data gap highlights a critical area for future research to fully elucidate the stereoselective disposition of glafenine in vivo.
In the absence of direct comparative data for glafenine enantiomers, researchers can refer to established methodologies for conducting such pharmacokinetic studies. A generalized experimental protocol is provided below.
Experimental Protocols
To conduct a robust in vivo pharmacokinetic comparison of glafenine enantiomers, the following experimental design is recommended:
1. Subjects:
- Species: A relevant animal model, such as Sprague-Dawley rats or Beagle dogs, is typically used in preclinical pharmacokinetic studies. The choice of species should be justified based on metabolic similarities to humans, if known.
- Number: A sufficient number of animals per group (e.g., n=6-8) should be used to ensure statistical power. Both male and female animals should be included to assess potential sex-related differences.
2. Drug Administration:
- Formulation: The R(-) and S(+) enantiomers of glafenine should be individually formulated in a suitable vehicle for the chosen route of administration. A common vehicle for oral administration is a suspension in 0.5% carboxymethylcellulose. For intravenous administration, a solution in a buffered saline solution may be appropriate.
- Dose and Route: A defined dose of each enantiomer should be administered. Both oral (e.g., via gavage) and intravenous (e.g., via tail vein injection) routes should be investigated to assess oral bioavailability and systemic clearance. A crossover study design, where each animal receives both enantiomers with a suitable washout period in between, can help to reduce inter-individual variability.
3. Sample Collection:
- Matrix: Blood is the primary biological matrix for pharmacokinetic analysis.
- Time Points: Serial blood samples should be collected at predetermined time points post-dosing. Typical time points might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.
- Processing: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to separate the plasma. Plasma samples should be stored at -80°C until analysis.
4. Bioanalytical Method:
- Technique: A validated stereoselective analytical method is essential for the accurate quantification of R(-) and S(+) glafenine in plasma samples. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the preferred techniques due to their high sensitivity and selectivity.
- Chiral Separation: A chiral stationary phase (CSP) column is required to separate the two enantiomers. The choice of the CSP will depend on the physicochemical properties of glafenine.
- Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
5. Pharmacokinetic Analysis:
- Software: Non-compartmental analysis (NCA) is a standard method for calculating pharmacokinetic parameters from the plasma concentration-time data. Specialized software such as WinNonlin® or Phoenix® WinNonlin® is commonly used.
- Parameters: The key pharmacokinetic parameters to be determined for each enantiomer include Cmax, Tmax, AUC₀-t, AUC₀-inf, t½, CL, and volume of distribution (Vd). For oral administration, the absolute bioavailability (F) should also be calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic study of drug enantiomers.
Experimental workflow for pharmacokinetic comparison.
A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-Glafenine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for the quantitative analysis of (R)-Glafenine: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE). The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing chiral active ingredients. This document outlines the experimental protocols and presents a side-by-side comparison of their performance characteristics based on established validation parameters.
Introduction to (R)-Glafenine Analysis
Glafenine is a non-steroidal anti-inflammatory drug (NSAID) that exists as a pair of enantiomers, (R)- and (S)-Glafenine. As enantiomers can exhibit different pharmacological and toxicological profiles, the ability to selectively quantify the desired (R)-enantiomer is of paramount importance in pharmaceutical development and quality control. This necessitates the use of enantioselective analytical methods. Chiral HPLC and Chiral CE are powerful techniques widely employed for the separation and quantification of enantiomers.
Comparison of Analytical Methods
The performance of Chiral HPLC and Chiral CE for the analysis of (R)-Glafenine is summarized below. The data presented is a representative compilation from various validation studies to provide a comparative overview.
| Validation Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CE) |
| Linearity Range | 1 - 100 µg/mL | 5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (RSD%) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Resolution (Rs) | > 2.0 | > 1.5 |
Experimental Protocols
Detailed methodologies for the Chiral HPLC and Chiral CE analysis of (R)-Glafenine are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 90:10:0.1, v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Standard and sample solutions are prepared by dissolving the (R)-Glafenine substance in the mobile phase to achieve concentrations within the calibrated linearity range.
Chiral Capillary Electrophoresis (CE)
Instrumentation: A capillary electrophoresis system with a power supply, autosampler, capillary cassette with temperature control, and a diode array or UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length, 50 cm effective length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector, such as a cyclodextrin derivative (e.g., 20 mM hydroxypropyl-β-cyclodextrin).
-
Voltage: 20 kV.
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection Wavelength: 254 nm.
Sample Preparation: Samples are dissolved in the background electrolyte or a compatible solvent to the desired concentration.
Cross-Validation Workflow
The logical workflow for the cross-validation of these two analytical methods is depicted in the following diagram. This process ensures that both methods are suitable for their intended purpose and yield comparable and reliable results.
Signaling Pathway of Method Selection
The decision-making process for selecting the most appropriate analytical method for a specific application can be visualized as a signaling pathway. Key factors influence the final choice between Chiral HPLC and Chiral CE.
Conclusion
Both Chiral HPLC and Chiral Capillary Electrophoresis are suitable and reliable methods for the enantioselective analysis of (R)-Glafenine. The choice between the two techniques will depend on the specific requirements of the analysis, such as the sample matrix, desired throughput, and available instrumentation.
-
Chiral HPLC generally offers higher throughput and lower limits of detection, making it well-suited for routine quality control testing.
-
Chiral CE provides high separation efficiency and can be advantageous for complex sample matrices, although it may have slightly higher limits of quantitation.
A thorough cross-validation as outlined in this guide is essential to ensure the chosen method is fit for its intended purpose and that the analytical data generated is accurate and reliable for regulatory submissions and product release.
A Head-to-Head Comparison of (R)-Glafenine with Leading CFTR Correctors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, (R)-Glafenine, with established CFTR modulators: Lumacaftor, Tezacaftor, and Elexacaftor. The comparative analysis is supported by experimental data from in vitro studies, with detailed methodologies provided for key assays.
Introduction to CFTR Correctors in Cystic Fibrosis
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for ion and fluid transport across epithelial surfaces. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. CFTR correctors are a class of small molecules designed to rescue the trafficking and processing of misfolded CFTR proteins, enabling them to reach the cell surface and function as ion channels.
(R)-Glafenine, a non-steroidal anti-inflammatory drug (NSAID), has been identified as a CFTR corrector that functions as a proteostasis modulator.[1] Its mechanism of action involves the inhibition of the cyclooxygenase 2 (COX-2) in the arachidonic acid pathway, which aids in the rescue of class 2 CFTR mutants.[1] This guide compares the efficacy of (R)-Glafenine with that of first and second-generation correctors, Lumacaftor and Tezacaftor, as well as the next-generation corrector, Elexacaftor, which is a key component of the highly effective triple-combination therapy, Trikafta.
Comparative Efficacy of CFTR Correctors
The efficacy of CFTR correctors is typically evaluated by their ability to increase the amount of mature, functional CFTR protein at the cell surface and to restore chloride channel activity. The following table summarizes available quantitative data on the efficacy of (R)-Glafenine and its comparators in rescuing F508del-CFTR, the most common CF-causing mutation.
| Corrector | Assay Type | Cell Type | Efficacy (% of Wild-Type or Comparator) | Reference |
| (R)-Glafenine | Cell Surface Expression | BHK cells | ~14% of Trikafta-corrected F508del-CFTR | [1] |
| Lumacaftor (VX-809) | In vitro function | Cultured cells | Up to 15% of Wild-Type CFTR function | [2] |
| Tezacaftor (VX-661) (in combination with Ivacaftor) | Clinical Trial (ppFEV1) | F508del homozygous patients | 3.75 percentage point increase | [3] |
| Elexacaftor (VX-445) (in combination with Tezacaftor and Ivacaftor - Trikafta) | In vitro function | Homozygous F508del nasal epithelia | ~62% of Wild-Type CFTR function | [4] |
Note: Direct head-to-head studies with standardized EC50 values are limited. The data presented is compiled from various studies and methodologies, which should be considered when making direct comparisons.
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. The NSAID glafenine rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Statistical Analysis of Enantiomeric Excess: A Case Study Using (R)-Ketoprofen as a Proxy for (R)-Glafenine
Notice of Proxy Compound Usage: Due to the limited availability of public, detailed experimental data on the statistical analysis of enantiomeric excess specifically for (R)-Glafenine, this guide will utilize (R)-Ketoprofen as a proxy. Ketoprofen, a well-documented chiral non-steroidal anti-inflammatory drug (NSAID), shares structural similarities with Glafenine as an aromatic carboxylic acid derivative. The methodologies and statistical analyses presented here are directly applicable to the chiral separation and analysis of (R)-Glafenine and other chiral molecules.
This guide provides a comparative overview of analytical techniques for determining the enantiomeric excess (e.e.) of chiral compounds, with a focus on High-Performance Liquid Chromatography (HPLC). The principles and experimental data presented are intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of Chiral Separation Methods for Ketoprofen Enantiomers
The following table summarizes the quantitative data from various HPLC methods used for the chiral separation of Ketoprofen enantiomers. This data allows for a direct comparison of the performance of different chiral stationary phases (CSPs) and mobile phase additives.
| Analytical Method | Chiral Selector/Column | Mobile Phase | (S)-Ketoprofen Retention Time (min) | (R)-Ketoprofen Retention Time (min) | Resolution (Rs) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) |
| HPLC [1] | Chirobiotic V CSP | Tetrahydrofuran-0.5% Triethylamine Acetate Buffer (15:85) | Not Specified | Not Specified | 2.28 | 0.5 - 100 | 0.001 |
| HPLC [1] | Achiral C8 Column | Methanol-0.25% Triethylamine Acetate Buffer (50:50) with Vancomycin | Not Specified | Not Specified | 2.22 | 2.5 - 250 | 0.0145 |
| HPLC [2] | Hypersil BDS C8 Column | Acetonitrile-Triethylamine Acetate Buffer (pH 5.2, 20 mM) (35:65) with 2.0 mM Norvancomycin | Not Specified | Not Specified | >1.5 (implied by baseline separation) | 2.01 - 200.8 | 0.20 ng injected |
| HPLC [3] | Lux Amylose-2 | Water/Acetonitrile/Acetic Acid (50/50/0.1, v/v/v) | ~11 | ~12.5 | >2.0 | Not Specified for individual enantiomers | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data presentation table are provided below. These protocols offer a practical guide for replicating the chiral separation of Ketoprofen enantiomers.
HPLC Method with Chirobiotic V Chiral Stationary Phase[1]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase: Chirobiotic V column.
-
Mobile Phase: A mixture of tetrahydrofuran and 0.5% triethylamine acetate (TEAA) buffer in a ratio of 15:85 (v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection: UV detection wavelength not specified.
-
Sample Preparation: Standard solutions of Ketoprofen enantiomers prepared in a suitable solvent.
HPLC Method with an Achiral C8 Column and Vancomycin as a Chiral Mobile Phase Additive[1]
-
Chromatographic System: HPLC system with a UV detector.
-
Column: Standard C8 column (150 mm x 4.6 mm).
-
Mobile Phase: A mixture of methanol and 0.25% TEAA buffer in a ratio of 50:50 (v/v), with the addition of vancomycin as a chiral mobile phase additive.
-
Flow Rate: 0.7 mL/min.
-
Detection: UV detection wavelength not specified.
-
Note: The concentration of vancomycin, the pH of the buffer, and the organic modifier content were investigated to optimize the resolution of the Ketoprofen enantiomers[1].
HPLC Method with an Achiral C8 Column and Norvancomycin as a Chiral Mobile Phase Additive[2]
-
Chromatographic System: HPLC system.
-
Column: Hypersil BDS C8 column (150 mm x 4.6 mm i.d., 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 20 mM triethylamine acetate (TEAA) buffer (pH 5.2) in a ratio of 35:65 (v/v), containing 2.0 mM norvancomycin.
-
Temperature: 25°C.
-
Detection: UV detection wavelength not specified.
-
Validation: The method was validated for linearity, repeatability, limits of detection (LOD), and limits of quantification (LOQ)[2].
Reversed-Phase HPLC for Simultaneous Enantiomeric and Chemical Purity of Dexketoprofen[3]
-
Chromatographic System: HPLC system.
-
Column: Lux Amylose-2.
-
Mobile Phase: A mixture of water, acetonitrile, and acetic acid in a ratio of 50/50/0.1 (v/v/v).
-
Flow Rate: 1 mL/min.
-
Temperature: 20°C.
-
Detection: UV detection wavelength not specified.
-
Outcome: This method achieved baseline separation of Dexketoprofen from its (R)-enantiomer and other potential organic impurities within 15 minutes[3].
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the statistical analysis of enantiomeric excess of a chiral compound using chromatographic methods.
Caption: Workflow for enantiomeric excess determination.
References
- 1. [Enantiomeric separation of ketoprofen by HPLC using chirobiotic V CSP and vancomycin as chiral mobile phase additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral separation of ketoprofen on an achiral C8 column by HPLC using norvancomycin as chiral mobile phase additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of a Chiral Assay for Glafenine: A Comparative Guide
Introduction
Glafenine, a non-steroidal anti-inflammatory drug, possesses a chiral center, meaning it exists as two enantiomers. These stereoisomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is crucial for drug development, quality control, and clinical monitoring. This guide provides a framework for the inter-laboratory validation of a chiral High-Performance Liquid Chromatography (HPLC) assay for glafenine. In the absence of published inter-laboratory studies for a glafenine-specific chiral assay, this document outlines a proposed validation study based on established regulatory guidelines. Furthermore, it compares the proposed HPLC method with alternative chiral separation techniques, offering insights for researchers and drug development professionals in selecting the most suitable analytical approach.
Comparative Analysis of Chiral Separation Techniques for Glafenine
The selection of an appropriate analytical technique for the chiral separation of glafenine is a critical decision. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and robust method.[1] However, other techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) present viable alternatives with distinct advantages.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. | Utilizes a supercritical fluid (typically CO2) as the mobile phase, offering properties of both a liquid and a gas.[2][3][4] | Separation of ions in an electric field based on differences in their electrophoretic mobility and partitioning with a chiral selector in the buffer.[5][6] |
| Advantages | - Well-established and widely available instrumentation.- Broad range of commercially available chiral stationary phases.- High reproducibility and robustness. | - Faster analysis times and higher throughput compared to HPLC.[4][7]- Reduced organic solvent consumption, making it a "greener" technique.[2]- Lower viscosity of the mobile phase leads to lower backpressure. | - High separation efficiency and resolution.- Requires minimal sample and reagent volumes.- Lower operational cost per sample.[8] |
| Disadvantages | - Can be time-consuming due to longer equilibration and run times.- Higher consumption of organic solvents compared to SFC. | - Higher initial instrument cost.- Method development can be more complex. | - Lower sensitivity for UV detection compared to HPLC.- Can be less robust for routine quality control applications. |
| Typical Application | Routine quality control, stability testing, and pharmacokinetic studies. | High-throughput screening, purification, and analysis of thermolabile compounds. | Research, analysis of complex biological matrices, and when sample volume is limited.[6] |
Proposed Inter-Laboratory Validation Protocol for a Chiral HPLC Assay of Glafenine
This section outlines a comprehensive protocol for the inter-laboratory validation of a chiral HPLC method for the quantification of glafenine enantiomers. The protocol is designed to assess the method's reproducibility and reliability across different laboratories, a critical step before its implementation for routine analysis. The validation parameters and acceptance criteria are based on the International Council for Harmonisation (ICH) guidelines.[9][10]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Resolution (Rs) between the enantiomer peaks and any other peak should be ≥ 1.5. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the specified concentration range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be established based on the intended application (e.g., 80% to 120% of the test concentration for assay). |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The mean recovery should be within 98.0% to 102.0% for each concentration level. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0%.Intermediate Precision (Inter-day, Inter-analyst): RSD ≤ 2.0%.Reproducibility (Inter-laboratory): RSD ≤ 5.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; Precision (RSD) at LOQ ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in resolution, retention times, and peak areas. |
Experimental Protocols
Proposed Chiral HPLC Method for Glafenine
This protocol provides a starting point for the development and validation of a chiral HPLC assay for glafenine. Optimization may be required based on the specific instrumentation and laboratory conditions.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak AD-H, 5 µm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic acid (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic glafenine in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: For drug substance, dissolve an accurately weighed amount in the mobile phase. For drug product, extract glafenine from the formulation matrix using a suitable solvent, evaporate the solvent, and reconstitute the residue in the mobile phase.
-
Visualizations
Workflow for Inter-Laboratory Validation
Caption: Workflow for a typical inter-laboratory validation study.
Decision Tree for Chiral Assay Selection
Caption: Decision-making guide for selecting a suitable chiral assay.
References
- 1. researchgate.net [researchgate.net]
- 2. selvita.com [selvita.com]
- 3. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 5. Enantioselective determination by capillary electrophoresis with cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective determination of drugs in body fluids by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. text2fa.ir [text2fa.ir]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
A Comparative Analysis of the Ulcerogenic Potential of (R)-Glafenine and its Racemic Mixture: A Research Perspective
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glafenine, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to severe adverse effects, exists as a chiral molecule with (R) and (S) enantiomers. While the ulcerogenic potential of the racemic mixture is a known class effect of NSAIDs, a direct comparative study on the gastrointestinal toxicity of the individual enantiomers, specifically (R)-glafenine, versus the racemic mixture is conspicuously absent from the scientific literature. This guide provides a comprehensive overview based on established principles of NSAID stereochemistry and pharmacology, offering a theoretical framework for researchers and professionals in drug development. The critical role of cyclooxygenase (COX) inhibition in NSAID-induced ulceration is discussed, alongside hypothetical experimental protocols to guide future research in this area.
Introduction: The Enantiomeric Question in NSAID Safety
Many non-steroidal anti-inflammatory drugs (NSAIDs) are chiral compounds, often marketed as racemic mixtures containing equal parts of two enantiomers, (R) and (S). It is well-established that for many NSAIDs, the pharmacological activity and toxicity profiles of the individual enantiomers can differ significantly. Typically, the (S)-enantiomer is responsible for the therapeutic anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is often less active or may contribute to adverse effects.
Glafenine, an anthranilic acid derivative, was used as an analgesic before its withdrawal due to a high incidence of severe adverse reactions, including anaphylaxis and nephrotoxicity.[1][2][3][4] Like other NSAIDs, its mechanism of action involves the inhibition of COX enzymes, which is intrinsically linked to its potential to cause gastrointestinal ulceration. However, the specific contribution of each of its enantiomers, (R)-glafenine and (S)-glafenine, to the overall ulcerogenic profile of the racemic mixture has not been elucidated in published studies.
This guide aims to bridge this knowledge gap by providing a comparative framework based on the known pharmacology of NSAID enantiomers and the established mechanisms of NSAID-induced gastropathy.
Mechanism of NSAID-Induced Ulceration: The Role of COX Inhibition
The primary mechanism by which NSAIDs induce gastric ulcers is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1. This enzyme is constitutively expressed in the gastric mucosa and is responsible for the synthesis of prostaglandins, which play a crucial protective role.
Key Protective Functions of Prostaglandins in the Stomach:
-
Stimulation of mucus and bicarbonate secretion, forming a protective barrier against gastric acid.
-
Maintenance of adequate mucosal blood flow, which is essential for mucosal integrity and repair.
-
Inhibition of gastric acid secretion.
By inhibiting COX-1, NSAIDs disrupt these protective mechanisms, leaving the gastric mucosa vulnerable to injury from endogenous factors like gastric acid and pepsin.
Caption: Mechanism of NSAID-Induced Gastric Ulceration.
Theoretical Comparison of Ulcerogenic Potential: (R)-Glafenine vs. Racemic Glafenine
In the absence of direct experimental data for glafenine, a theoretical comparison can be constructed based on the stereoselective properties of other profen NSAIDs, such as ibuprofen and ketoprofen.
Table 1: Theoretical Comparison of (R)-Glafenine and Racemic Glafenine Properties
| Feature | Racemic Glafenine | (R)-Glafenine (Hypothesized) | (S)-Glafenine (Hypothesized) |
| Composition | 50% (R)-glafenine, 50% (S)-glafenine | 100% (R)-glafenine | 100% (S)-glafenine |
| COX-1 Inhibition | Present (contributed mainly by the (S)-enantiomer) | Likely low to negligible direct inhibition | Potent inhibitor |
| Therapeutic Activity | Analgesic and anti-inflammatory | Likely low to none | Primary contributor to therapeutic effects |
| Ulcerogenic Potential | Established clinical risk | Potentially lower than the racemic mixture | High, due to potent COX-1 inhibition |
| Metabolic Inversion | Possible in vivo conversion of (R) to (S) | If inversion occurs, ulcerogenic potential could increase | Not applicable |
The ulcerogenic potential of the racemic mixture is a composite of the effects of both enantiomers. The (S)-enantiomer is expected to be the primary driver of ulceration due to its potent COX-1 inhibition. The (R)-enantiomer, in its pure form, would theoretically exhibit a lower ulcerogenic potential. However, a critical factor is the possibility of in vivo metabolic chiral inversion, where the "safer" (R)-enantiomer is converted into the more active and ulcerogenic (S)-enantiomer. This phenomenon is well-documented for other NSAIDs like ibuprofen.
Proposed Experimental Protocols for Future Research
To definitively assess the ulcerogenic potential of (R)-glafenine, rigorous preclinical studies are necessary. The following outlines a hypothetical experimental workflow.
Caption: Proposed Experimental Workflow for Comparing Glafenine Enantiomers.
In Vitro COX Inhibition Assay
-
Objective: To determine the relative inhibitory potency of (R)-glafenine, (S)-glafenine, and the racemic mixture against COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize commercially available human or ovine COX-1 and COX-2 enzyme immunoassay kits.
-
Prepare a range of concentrations for each test compound ((R)-glafenine, (S)-glafenine, racemic glafenine).
-
Incubate the enzymes with the test compounds and arachidonic acid (substrate).
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) values for each compound against each enzyme isoform.
-
In Vivo Ulcerogenicity Study in a Rodent Model
-
Objective: To compare the in vivo ulcerogenic effects of (R)-glafenine, (S)-glafenine, and the racemic mixture after oral administration.
-
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Racemic glafenine (e.g., 50 mg/kg).
-
Group 3: (R)-glafenine (e.g., 25 mg/kg).
-
Group 4: (S)-glafenine (e.g., 25 mg/kg).
-
-
Procedure:
-
Administer the test compounds orally once daily for a specified period (e.g., 3-5 days for a sub-acute study).
-
After the final dose, sacrifice the animals and excise the stomachs.
-
Open the stomachs along the greater curvature and rinse with saline.
-
Score the gastric lesions based on their number and severity to calculate an ulcer index.
-
Collect gastric mucosal tissue for histopathological examination and measurement of PGE2 levels.
-
-
Stereoselective Pharmacokinetic Analysis
-
Objective: To determine the plasma concentrations of (R)- and (S)-glafenine after administration of the racemate and the pure (R)-enantiomer to assess for chiral inversion.
-
Methodology:
-
Administer racemic glafenine and (R)-glafenine to separate groups of rats.
-
Collect blood samples at various time points post-administration.
-
Separate plasma and analyze the concentrations of (R)- and (S)-glafenine using a validated chiral HPLC-MS/MS method.
-
The appearance of (S)-glafenine in the plasma of animals dosed with (R)-glafenine would confirm metabolic inversion.
-
Conclusion and Future Directions
While direct experimental evidence is lacking, a theoretical comparison based on the established pharmacology of NSAID enantiomers suggests that (R)-glafenine would likely possess a lower intrinsic ulcerogenic potential than the racemic mixture of glafenine. This is predicated on the assumption that the (S)-enantiomer is the primary contributor to COX-1 inhibition and, consequently, to gastric toxicity.
The critical, yet unanswered, question is the extent to which (R)-glafenine undergoes metabolic chiral inversion to the (S)-enantiomer in vivo. Should this conversion be substantial, the potential safety benefits of using the pure (R)-enantiomer would be diminished.
The withdrawal of glafenine from the market due to a range of severe toxicities makes the clinical development of its enantiomers unlikely. However, for researchers in drug design and toxicology, the case of glafenine underscores the importance of early and thorough stereoselective evaluation of chiral drug candidates. The proposed experimental protocols provide a roadmap for such investigations, which are crucial for developing safer and more effective therapeutic agents. Future research efforts should focus on applying these principles to novel chiral NSAIDs to optimize their risk-benefit profile.
References
- 1. Acute renal failure induced by glafenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Nephropathies due to analgesics. Acute tubulointerstitial nephropathy with anuria due to glafenine poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic and non-steroidal anti-inflammatory drug-associated acute renal failure: a prospective collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Glafenine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Glafenine, a non-steroidal anti-inflammatory drug (NSAID). The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting. Glafenine is considered a hazardous substance and requires careful management to prevent personal injury and environmental contamination.[1][2]
Hazard Profile of Glafenine
Glafenine presents several health risks that necessitate cautious handling. It is harmful if swallowed and may lead to sensitization upon skin contact.[2] Ingestion can be detrimental to health, with high doses potentially causing liver damage (hepatotoxicity).[1]
| Hazard | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. Accidental ingestion may cause serious health damage.[1][2] |
| Skin Sensitization | May cause an allergic skin reaction upon contact.[2] |
| Hepatotoxicity | High doses have the potential to be poisonous to the liver.[1] |
| Hypersensitivity | Exposure in sensitive individuals may induce reactions such as bronchospasm, hives, and skin rash.[1][2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of Glafenine waste in a laboratory environment.
1. Personal Protective Equipment (PPE):
-
Before handling Glafenine, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[1]
-
If there is a risk of generating dust, a dust respirator is recommended.[1]
2. Waste Segregation:
-
All materials contaminated with Glafenine, including unused product, contaminated labware (e.g., vials, pipette tips), and cleaning materials, must be segregated as hazardous pharmaceutical waste.
-
Do not mix Glafenine waste with non-hazardous laboratory trash.
3. Spill Management:
-
For dry spills: Use dry clean-up procedures. Gently sweep or vacuum the material. If using a vacuum, it must be fitted with a HEPA filter.[1] Dampening the material with water can help prevent dust from becoming airborne before sweeping.[1]
-
For wet spills: Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
After cleanup, wash the spill area thoroughly with water, and prevent runoff from entering drains.[1]
4. Waste Containment:
-
Place all Glafenine waste into a clearly labeled, sealed, and leak-proof container.[1] A sealed plastic bag or a designated hazardous waste container is appropriate.[1]
-
The container must be labeled as "Hazardous Pharmaceutical Waste" and should include the name "Glafenine."
5. Final Disposal:
-
The final disposal of Glafenine waste must be conducted in accordance with all local, state, and federal regulations.[1]
-
The preferred method for the disposal of unused or expired pharmaceuticals is through a licensed hazardous waste disposal company or a drug take-back program.[3][4]
-
Incineration is often the most effective method for destroying active pharmaceutical ingredients.[5]
-
Do not dispose of Glafenine down the drain or in regular trash unless it has been properly deactivated and is permitted by your institution's safety office and local regulations. While general guidance for non-flush list medicines suggests mixing with an undesirable substance before placing in the trash, this may not be appropriate for a laboratory setting with concentrated chemicals.[3][6][7] Always consult with your environmental health and safety department for specific institutional procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Glafenine.
Caption: Workflow for the safe disposal of Glafenine waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Medicine: Proper Disposal [nationwidechildrens.org]
- 4. fda.gov [fda.gov]
- 5. Drugs in the Environment: Do Pharmaceutical Take-Back Programs Make a Difference? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Personal protective equipment for handling Glafenine, (R)-
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Glafenine, (R)-, a non-steroidal anti-inflammatory drug (NSAID). Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards. Glafenine has been withdrawn from some markets due to the risk of anaphylaxis and acute kidney failure.[1][2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇ClN₂O₄ | [3] |
| Molar Mass | 372.8 g/mol | [3] |
| Melting Point | 165 °C | [3] |
| Solubility | Poor water solubility (< 1 mg/mL). More soluble in aqueous alcohol mixtures. | [4] |
| Appearance | Pale yellow prisms | PubChem |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling Glafenine, (R)-.
-
Eye and Face Protection : Chemical safety goggles or a full-face shield must be worn to protect against splashes and airborne particles.[5][6]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Given the potential for skin sensitization, double-gloving is recommended. Gloves should be inspected before each use and changed immediately if contaminated.[5]
-
Body Protection : A lab coat or chemical-resistant apron must be worn to protect against skin contact.[5][6]
-
Respiratory Protection : All handling of powdered Glafenine, (R)- or procedures that may generate aerosols must be conducted in a certified chemical fume hood to prevent inhalation.[5][7]
Experimental Protocols: Step-by-Step Handling Procedures
The following workflow outlines the essential steps for the safe handling of Glafenine, (R)- from receipt to disposal.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Seek immediate medical attention.
Disposal Plan
The disposal of Glafenine, (R)- and any contaminated materials must be handled as hazardous waste. Follow all local, state, and federal regulations.
Key Disposal Steps:
-
Segregation : Do not mix Glafenine, (R)- waste with non-hazardous trash.[8][9]
-
Solid Waste : Collect all solid waste, including unused powder, contaminated gloves, weigh boats, and other disposable lab supplies, in a clearly labeled, sealed hazardous waste container.[6]
-
Liquid Waste : Collect all liquid waste, including unused solutions and rinsates from cleaning glassware, in a designated, leak-proof, and clearly labeled hazardous liquid waste container. Use secondary containment to prevent spills.[6]
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle, as per institutional guidelines.[6][8]
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[10] Do not attempt to dispose of this chemical down the drain or in regular trash.[9]
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Policies, Procedures, and Forms: Chem Safety | Environmental Health and Safety [ehs.uconn.edu]
- 3. Glafenine | C19H17ClN2O4 | CID 3474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. crystalgen.com [crystalgen.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
